molecular formula C17H14ClNO2 B10821562 DL-175

DL-175

Cat. No.: B10821562
M. Wt: 299.7 g/mol
InChI Key: FXOVKEUUTXBOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium is a sophisticated chemical reagent designed for advanced research and development applications. This compound features a unique hybrid structure combining a chloronaphthalene moiety with a pyridinium oxide group, linked by an ethoxyethyl chain. This architecture makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds for pharmaceutical screening. The presence of the chlorine atom is a significant feature, as chlorine-containing molecules are prevalent in drug discovery for their ability to influence potency, metabolic stability, and binding affinity through steric and electronic effects . Researchers can leverage this compound in the exploration of new therapeutic agents, as its structure is amenable to further functionalization. The naphthalene system provides a rigid, planar scaffold that can engage in hydrophobic interactions with biological targets, while the pyridinium oxide group can introduce polarity and influence solubility. This product is intended for research use only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and composition.

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

3-[2-(4-chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C17H14ClNO2/c18-16-7-8-17(15-6-2-1-5-14(15)16)21-11-9-13-4-3-10-19(20)12-13/h1-8,10,12H,9,11H2

InChI Key

FXOVKEUUTXBOJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCCC3=C[N+](=CC=C3)[O-]

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of DL-175: A Biased Agonist of GPR84

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of DL-175, a potent and selective biased agonist of the G-protein coupled receptor 84 (GPR84), reveals a unique chemical structure and functional profile with significant implications for immunology and drug development. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound, with the chemical name 3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide, is a synthetic organic compound.[1] Its molecular formula is C17H14ClNO2, and it has a molecular weight of 299.75 g/mol .[1][2] The structure is characterized by a pyridine N-oxide moiety linked via an ethyl ether to a 4-chloronaphthalene core. This unique arrangement is responsible for its specific interaction with the GPR84 receptor.

PropertyValueReference
Chemical Name 3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide[1]
Molecular Formula C17H14ClNO2[2]
Molecular Weight 299.75 g/mol [1][2]
CAS Number 2487253-25-6[1][2]
SMILES ClC1=C(C=CC=C2)C2=C(OCCC3=C--INVALID-LINK--=CC=C3)C=C1[1]

Biological Activity and Biased Agonism

This compound is a potent and selective agonist for GPR84, a receptor primarily expressed on immune cells and implicated in inflammatory diseases.[2][3] It exhibits an EC50 of 33 nM for GPR84.[1][2] A key feature of this compound is its nature as a biased agonist. It preferentially activates the G-protein signaling pathway, specifically through the Gi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] In contrast, it shows minimal recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.[4] This biased signaling results in distinct functional outcomes in immune cells. For instance, this compound has been shown to enhance phagocytosis in macrophages to a similar extent as other GPR84 agonists but has a markedly different and lesser effect on inducing chemotaxis in human myeloid cells.[3][5]

GPR84 Signaling Pathway Modulated by this compound

The binding of this compound to GPR84 initiates a signaling cascade characteristic of Gi-coupled receptors. This pathway is pivotal in modulating the inflammatory and phagocytic functions of immune cells.

GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL175 This compound GPR84 GPR84 DL175->GPR84 Binds Gi_protein Gi Protein (αβγ) GPR84->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase G_alpha_i->AdenylylCyclase Inhibits Downstream Downstream Cellular Responses (e.g., Phagocytosis) G_beta_gamma->Downstream Modulates cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP cAMP->Downstream Modulates

Caption: GPR84 signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound (3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide)

A detailed, step-by-step synthesis protocol for this compound can be found in the supplementary information of the primary research article by Lucy et al. (2019) in ACS Chemical Biology.[2] The general synthetic route involves the etherification of 4-chloro-1-naphthol with a suitable 2-bromoethylpyridine derivative, followed by N-oxidation of the pyridine ring.

cAMP Measurement Assay

To determine the effect of this compound on intracellular cAMP levels, a competitive immunoassay is typically employed. CHO-K1 cells stably expressing human GPR84 are plated and incubated. The cells are then treated with forskolin (an adenylyl cyclase activator) and varying concentrations of this compound. The resulting intracellular cAMP levels are measured using a commercially available kit, such as the DiscoverX HitHunter® cAMP Assay, following the manufacturer's protocol. The inhibition of forskolin-stimulated cAMP production is indicative of Gi-pathway activation.

Phagocytosis Assay

The enhancement of phagocytosis by this compound is assessed using macrophage-like cells (e.g., differentiated U937 cells). The cells are pre-treated with this compound or a vehicle control. Subsequently, fluorescently labeled bioparticles (e.g., pHrodo E. coli bioparticles) are added. The uptake of these particles by the cells is quantified over time using live-cell imaging platforms like the IncuCyte ZOOM system. An increase in fluorescence within the cells corresponds to enhanced phagocytosis.

Chemotaxis Assay

The migratory response of immune cells to this compound is evaluated using a transwell migration assay. Cells such as primary human monocytes are placed in the upper chamber of a transwell plate with a porous membrane. The lower chamber contains varying concentrations of this compound. After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified, typically by cell counting or fluorescence-based methods. This provides a measure of the chemotactic potential of the compound.

References

Unveiling the In Vitro Mechanism of Action of DL-175: A G-Protein Biased Agonist of GPR84

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: DL-175 has emerged as a significant chemical probe for dissecting the nuanced signaling of the orphan G-protein-coupled receptor 84 (GPR84), a receptor implicated in a range of inflammatory diseases. This technical guide provides an in-depth analysis of the in vitro mechanism of action of this compound, highlighting its distinct signaling properties and functional consequences. By presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's unique pharmacological profile.

Core Mechanism: A Profile of Biased Agonism

This compound is a potent and selective agonist of GPR84. Its primary mechanism of action is characterized by biased agonism, preferentially activating the G-protein signaling pathway while avoiding the recruitment of β-arrestin.[1][2][3] This selective engagement of intracellular signaling cascades distinguishes this compound from other GPR84 agonists, such as 6-OAU, which exhibit a more balanced activation of both G-protein and β-arrestin pathways.[3] This biased signaling profile makes this compound an invaluable tool for investigating the specific physiological roles of GPR84-mediated G-protein activation.

Quantitative Analysis of In Vitro Activity

The biased agonism of this compound is quantitatively demonstrated through various in vitro assays. The following tables summarize the key potency and efficacy data from studies in recombinant cell lines.

Table 1: Potency of this compound in GPR84-CHO Cells

Assay TypeParameterValueReference
G-protein Activation (cAMP Inhibition)EC5033 nM[1]
β-arrestin RecruitmentEC50> 60 μM[1]

Table 2: Comparison of this compound with a Balanced GPR84 Agonist

CompoundG-protein Activation (cAMP Inhibition) EC50β-arrestin Recruitment EC50Signaling BiasReference
This compound33 nM> 60 μMG-protein[1]
6-OAU19 nM11 μMBalanced[1]

Signaling Pathway of this compound

This compound's interaction with GPR84 initiates a specific intracellular signaling cascade. Upon binding to the receptor, this compound preferentially activates the Gi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Notably, this compound does not promote the phosphorylation of key threonine residues in the third intracellular loop of GPR84, a critical step for the recruitment of β-arrestin.[4] This lack of β-arrestin engagement prevents receptor desensitization and internalization that is typically observed with balanced agonists.

DL175_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DL175 This compound GPR84 GPR84 DL175->GPR84 Binds G_protein Gi/o GPR84->G_protein Activates beta_arrestin β-arrestin GPR84->beta_arrestin No Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces

This compound signaling pathway at GPR84.

Functional Consequences of Biased Agonism

The G-protein-biased signaling of this compound translates into distinct functional outcomes in immune cells. In vitro studies have demonstrated that this compound can enhance macrophage phagocytosis to a similar extent as balanced agonists.[2][3] However, unlike balanced agonists, this compound does not induce significant chemotaxis of macrophages.[3] This selective activation of immune cell functions underscores the therapeutic potential of biased agonists in modulating inflammatory responses without triggering unwanted cell migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the in vitro mechanism of action of this compound.

cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit cAMP production following GPR84 activation.

Objective: To determine the EC50 of this compound for G-protein activation.

Methodology:

  • Cell Culture: GPR84-transfected Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate cAMP production.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-induced cAMP accumulation is calculated for each this compound concentration, and the data are fitted to a dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow start Seed GPR84-CHO cells in 96-well plate incubation1 Incubate cells start->incubation1 treatment Pre-incubate with this compound concentrations incubation1->treatment stimulation Stimulate with Forskolin treatment->stimulation incubation2 Incubate stimulation->incubation2 lysis Lyse cells incubation2->lysis detection Measure cAMP levels (HTRF/ELISA) lysis->detection analysis Calculate % inhibition and determine EC50 detection->analysis

Workflow for cAMP accumulation assay.
β-arrestin Recruitment Assay

This assay assesses the ability of this compound to induce the recruitment of β-arrestin to the activated GPR84 receptor.

Objective: To determine the EC50 of this compound for β-arrestin recruitment.

Methodology:

  • Cell Line: A cell line co-expressing GPR84 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., PathHunter β-Arrestin assay) is used.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound.

  • Incubation: The plate is incubated to allow for receptor activation and potential β-arrestin recruitment.

  • Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: The data are normalized to a positive control and fitted to a dose-response curve to calculate the EC50 value.

Beta_Arrestin_Workflow start Seed GPR84/β-arrestin reporter cells treatment Treat with this compound concentrations start->treatment incubation Incubate to allow recruitment treatment->incubation detection Add substrate and measure signal incubation->detection analysis Normalize data and determine EC50 detection->analysis

Workflow for β-arrestin recruitment assay.
Macrophage Phagocytosis Assay

This functional assay evaluates the effect of this compound on the phagocytic activity of macrophages.

Objective: To assess the functional consequence of GPR84 activation by this compound on macrophage phagocytosis.

Methodology:

  • Macrophage Culture: Human U937 cells are differentiated into a macrophage-like phenotype, or primary murine bone marrow-derived macrophages are used.[1]

  • Compound Treatment: Macrophages are pre-treated with this compound or a vehicle control.

  • Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles or apoptotic cells) are added to the macrophage culture.

  • Incubation: The co-culture is incubated to allow for phagocytosis to occur.

  • Quantification: Non-ingested particles are washed away. The amount of phagocytosed material is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.

  • Data Analysis: The phagocytic activity in the presence of this compound is compared to the vehicle control.

Conclusion

This compound is a highly selective, G-protein biased agonist of GPR84 that potently activates the Gi signaling pathway, leading to the inhibition of cAMP production, without engaging the β-arrestin pathway. This unique mechanism of action results in the selective modulation of immune cell functions, such as the enhancement of phagocytosis without the induction of chemotaxis. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic potential of biased GPR84 agonists in inflammatory and immune-related disorders. The continued use of well-characterized chemical probes like this compound will be instrumental in unraveling the complexities of GPR84 signaling and validating it as a drug target.

References

The Biased Agonist DL-175: A Technical Overview of its Preliminary Biological Activity at the GPR84 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-175 has emerged as a potent and selective biased agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory processes. This technical guide provides an in-depth analysis of the preliminary biological activity of this compound, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. This compound demonstrates a clear bias towards G protein signaling pathways, specifically through Gαi, while exhibiting a notable lack of engagement with the β-arrestin pathway. This biased agonism presents a promising avenue for therapeutic intervention, potentially separating desired anti-inflammatory effects from unwanted side effects associated with β-arrestin signaling. This document aims to equip researchers and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this compound and other biased GPR84 agonists.

Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor predominantly expressed on immune cells, including macrophages, neutrophils, and microglia. Its expression is upregulated during inflammation, making it a compelling target for novel anti-inflammatory therapies. This compound has been identified as a potent and selective GPR84 agonist with an EC50 of 33 nM.[1] Notably, it displays no significant activity across a panel of 168 other GPCRs, highlighting its selectivity.[1] The key characteristic of this compound is its biased agonism, favoring G protein-mediated signaling over β-arrestin recruitment. This guide delves into the experimental evidence supporting this profile and provides the necessary technical details for its replication and further exploration.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Potency of this compound in G protein-mediated Signaling Assays

Assay TypeCell LineParameterValueReference
cAMP InhibitionCHO-hGPR84pEC507.9[2]
[³⁵S]GTPγS BindingFlp-In TREx 293 hGPR84-Gαi2pEC507.7[3]

Table 2: Efficacy of this compound in β-arrestin Recruitment Assays

Assay TypeCell LineParameterValueReference
β-arrestin-2 RecruitmentCHO-β-arrestin-hGPR84EfficacyNo detectable activation up to 80 μM[2]
Arrestin-3 Recruitment (BRET)Flp-In TREx 293EfficacyNo effective engagement[3]

Table 3: Functional Cellular Assay Data for this compound

Assay TypeCell Line/Primary CellsParameterValueReference
Cellular ImpedanceCHO-HA-hGPR84 #3E11Peak BNCI (1 µM)~0.1[4]
Akt Phosphorylation (Peak at 10 min)CHO-HA-hGPR84 #3E11Fold Change (vs. Vehicle)~2.5[4]
Phagocytosis EnhancementM1 polarized U937 cells-Promotes phagocytosis[1]
Monocyte MigrationPrimary human monocytes-Induces migration[1]

Signaling Pathway of this compound at the GPR84 Receptor

This compound acts as a biased agonist at the GPR84 receptor. Upon binding, it preferentially activates the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of G protein activation, this compound has been shown to induce the phosphorylation of Akt.

Crucially, this compound does not promote the phosphorylation of key threonine residues (Thr263 and Thr264) in the third intracellular loop of GPR84, a step mediated by G protein-coupled receptor kinase 2/3 (GRK2/3).[3] This lack of phosphorylation prevents the recruitment of β-arrestin proteins. Consequently, downstream signaling pathways mediated by β-arrestin, such as receptor internalization and certain MAP kinase cascades, are not activated by this compound. This biased signaling profile is a key feature of its biological activity.

DL175_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR84 GPR84 G_protein Gαiβγ GPR84->G_protein Activates GRK GRK2/3 GPR84->GRK No Phosphorylation of Thr263/264 AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces DL175 This compound DL175->GPR84 G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits Akt_phos p-Akt G_alpha_i->Akt_phos Leads to beta_arrestin β-arrestin GRK->beta_arrestin No Recruitment

Caption: Signaling pathway of the GPR84 biased agonist this compound.

Experimental Protocols

Cellular Impedance Assay

This protocol is designed to measure changes in cell morphology and adhesion in response to this compound using a real-time cell analysis (RTCA) system.[4][5][6]

  • Cell Line: CHO-K1 cells stably expressing human GPR84 (e.g., CHO-HA-hGPR84 #3E11 low expressing cells).[4]

  • Materials:

    • E-Plate 96 (Agilent)

    • xCELLigence RTCA Instrument (Agilent)

    • Complete growth medium (e.g., F-12K with 10% FBS)

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Add 100 µL of complete growth medium to each well of an E-Plate 96 and measure the background impedance.

    • Seed CHO-hGPR84 cells at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Allow the cells to adhere and grow for 20-22 hours in a cell culture incubator connected to the RTCA instrument, monitoring impedance every 15 minutes.

    • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • After the initial growth period, add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Continue to monitor cellular impedance in real-time for at least 24 hours.

    • Data is typically normalized to the time point just before compound addition and plotted as the change in Cell Index over time.

Phagocytosis Assay

This protocol assesses the ability of this compound to enhance the phagocytic activity of macrophage-like cells.[1][7][8][9][10]

  • Cell Line: Human U937 monocytic cells.

  • Materials:

    • RPMI-1640 medium with 10% FBS

    • Phorbol 12-myristate 13-acetate (PMA)

    • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

    • This compound stock solution (in DMSO)

    • Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™, Thermo Fisher Scientific)

    • 96-well black, clear-bottom plates

    • Fluorometric plate reader or flow cytometer

  • Procedure:

    • Differentiate U937 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • Polarize the differentiated U937 cells to an M1 phenotype by incubating with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

    • Plate the M1-polarized U937 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for 1 hour.

    • Add fluorescently labeled E. coli bioparticles to each well at a particle-to-cell ratio of 10:1.

    • Incubate for 2 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with cold PBS to remove non-internalized particles.

    • Quantify the fluorescence intensity using a plate reader or analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Monocyte Migration (Chemotaxis) Assay

This protocol evaluates the effect of this compound on the migration of primary human monocytes.[1][11][12][13][14][15]

  • Cells: Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Transwell inserts with a 5 µm pore size for a 24-well plate

    • Chemotaxis buffer (e.g., RPMI-1640 with 0.1% BSA)

    • This compound stock solution (in DMSO)

    • Calcein-AM fluorescent dye

    • Fluorescence plate reader

  • Procedure:

    • Isolate primary human monocytes from healthy donor blood using density gradient centrifugation followed by negative selection.

    • Resuspend the monocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

    • Label the monocytes with Calcein-AM according to the manufacturer's protocol.

    • Add 600 µL of chemotaxis buffer containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the lower chambers of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the labeled monocyte suspension to the upper chamber of each insert.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

    • After incubation, carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence (Excitation/Emission ~485/520 nm) using a plate reader.

β-arrestin Recruitment Assay

This protocol is to confirm the lack of β-arrestin recruitment by this compound upon GPR84 activation.[1][3]

  • Cell Line: CHO-K1 cells stably co-expressing human GPR84 and a β-arrestin-2 fusion protein for a complementation assay (e.g., PathHunter® β-Arrestin GPCR Assay, DiscoveRx).

  • Materials:

    • Assay-specific cell culture medium

    • This compound stock solution (in DMSO)

    • A known GPR84 agonist that induces β-arrestin recruitment as a positive control (e.g., 6-OAU)

    • Assay-specific detection reagents

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Plate the engineered CHO-K1 cells in the 96-well plate according to the assay kit manufacturer's instructions and incubate overnight.

    • Prepare serial dilutions of this compound and the positive control agonist (6-OAU) in the assay buffer. Include a vehicle control.

    • Add the compounds to the cells and incubate for the time specified in the assay protocol (typically 60-90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

    • Measure the luminescence using a plate reader.

    • The lack of a significant increase in the luminescent signal for this compound-treated cells compared to the vehicle control, in contrast to the dose-dependent increase observed with the positive control, indicates a lack of β-arrestin recruitment.

Conclusion

The preliminary biological data for this compound strongly support its classification as a potent, selective, and G protein-biased agonist of GPR84. Its ability to activate Gαi-mediated signaling pathways, leading to functional cellular responses such as enhanced phagocytosis and monocyte migration, while avoiding the recruitment of β-arrestin, presents a refined mechanism for modulating GPR84 activity. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible investigation of this compound and other GPR84-targeted compounds. The unique signaling profile of this compound warrants further investigation into its therapeutic potential in inflammatory and immune-related disorders, where a biased signaling approach may offer significant advantages.

References

In Silico Modeling of DL-175 Binding to GPR84: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of DL-175 binding to its target, the G-protein coupled receptor 84 (GPR84). This compound is a potent and selective biased agonist of GPR84, a receptor implicated in inflammatory processes. This document outlines the current understanding of this compound's interaction with GPR84, including its effects on downstream signaling pathways, and provides detailed experimental protocols for assays relevant to its characterization. A generalized workflow for in silico modeling is also presented, based on the available structural information for GPR84 and computational studies of similar ligands.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity at the GPR84 receptor. Currently, direct binding affinity values such as Kᵢ or Kₑ are not publicly available. The data presented here are from functional assays measuring the potency of this compound in modulating downstream signaling pathways.

LigandAssay TypeCell LineParameterValueReference
This compoundcAMP InhibitionCHO-hGPR84EC₅₀33 nM[1]
This compoundβ-Arrestin RecruitmentCHO-hGPR84-No significant activity[2]
6-OAUcAMP InhibitionCHO-hGPR84EC₅₀14 nM[1]

Note: EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is used as a measure of a drug's potency.

GPR84 Signaling Pathways: Biased Agonism of this compound

This compound exhibits biased agonism at the GPR84 receptor, preferentially activating G-protein-mediated signaling pathways over the β-arrestin pathway. This is in contrast to other GPR84 agonists, such as 6-OAU, which activate both pathways. The signaling cascade initiated by GPR84 activation is depicted below, highlighting the differential effects of this compound.

GPR84_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular DL175 This compound GPR84 GPR84 DL175->GPR84 SixOAU 6-OAU SixOAU->GPR84 SixOAU->GPR84 Gi Gαi/o GPR84->Gi Activates GRK GRK2/3 GPR84->GRK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Phagocytosis Phagocytosis cAMP->Phagocytosis Leads to BetaArrestin β-Arrestin Internalization Receptor Internalization BetaArrestin->Internalization Chemotaxis Chemotaxis BetaArrestin->Chemotaxis Leads to P_GPR84 P-GPR84 (T263/T264) GRK->P_GPR84 Phosphorylates P_GPR84->BetaArrestin Recruits

GPR84 Signaling Cascade

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of a Gαi-coupled receptor like GPR84.

Materials:

  • CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Phosphate-buffered saline (PBS)

  • Forskolin solution (to stimulate adenylyl cyclase)

  • This compound and other test compounds

  • cAMP detection kit (e.g., DiscoverX HitHunter® cAMP Assay)

  • 96-well or 384-well microplates

Protocol:

  • Cell Seeding: Seed CHO-hGPR84 cells into microplates at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.

  • Assay Procedure: a. On the day of the assay, remove the cell culture medium and wash the cells gently with PBS. b. Add the prepared compound dilutions to the respective wells. c. Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[1]

β-Arrestin Recruitment Assay

This assay determines whether a ligand induces the recruitment of β-arrestin to the activated GPR84.

Materials:

  • HEK293 or CHO cells co-expressing GPR84 fused to a reporter fragment (e.g., ProLink™ tag) and β-arrestin fused to a complementary enzyme acceptor (e.g., EA tag) (e.g., PathHunter® β-Arrestin Assay from DiscoverX).

  • Cell culture medium and supplements.

  • This compound and other test compounds.

  • Assay buffer.

  • Detection reagents for the reporter system.

Protocol:

  • Cell Handling: Culture and seed the engineered cells into microplates as per the manufacturer's guidelines.

  • Compound Addition: Add serial dilutions of this compound or other test compounds to the cells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Detection: Add the detection reagents to the wells and incubate as required by the assay kit. The interaction between the tagged GPR84 and β-arrestin will result in a measurable signal (e.g., chemiluminescence).

  • Data Analysis: Measure the signal using a plate reader. A lack of a significant increase in signal in the presence of this compound, as compared to a known β-arrestin recruiting agonist, indicates its biased nature.[2]

In Silico Modeling Workflow: A Generalized Approach

While a specific in silico modeling study for this compound binding to GPR84 has not been identified in the public domain, the availability of a cryo-electron microscopy (cryo-EM) structure of GPR84 in complex with other agonists provides a solid foundation for such investigations. The following outlines a generalized workflow for the molecular docking and molecular dynamics simulation of this compound with GPR84.

InSilico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB 1. Obtain GPR84 Structure (e.g., from PDB) ReceptorPrep 3. Prepare GPR84 Structure (add hydrogens, assign charges) PDB->ReceptorPrep LigandPrep 2. Prepare this compound Structure (2D to 3D, energy minimization) Docking 5. Perform Docking Simulation (e.g., AutoDock Vina, Glide) LigandPrep->Docking GridGen 4. Define Binding Site & Generate Docking Grid ReceptorPrep->GridGen GridGen->Docking PoseAnalysis 6. Analyze Docking Poses (scoring, visual inspection) Docking->PoseAnalysis SystemSetup 7. Set up Simulation System (embed complex in lipid bilayer, solvate) PoseAnalysis->SystemSetup Minimization 8. Energy Minimization SystemSetup->Minimization Equilibration 9. System Equilibration (NVT, NPT) Minimization->Equilibration ProductionMD 10. Production MD Run Equilibration->ProductionMD TrajectoryAnalysis 11. Analyze Trajectory (RMSD, RMSF, interactions) ProductionMD->TrajectoryAnalysis

In Silico Modeling Workflow
Detailed Methodologies for In Silico Modeling

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of GPR84, preferably an experimentally determined structure from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

    • Generate a 3D conformer of this compound from its 2D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Binding Site Definition:

    • Identify the putative binding pocket on GPR84. This can be based on the location of co-crystallized ligands in the PDB structure or predicted using binding site detection algorithms.

    • Define a grid box encompassing the identified binding site.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound ligand into the defined grid box of the GPR84 receptor.

  • Pose Analysis and Scoring:

    • Analyze the resulting docking poses based on their predicted binding energies or docking scores.

    • Visually inspect the top-ranked poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the receptor residues.

2. Molecular Dynamics (MD) Simulation

MD simulation provides insights into the dynamic behavior of the ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes.

Protocol:

  • System Setup:

    • Take the most promising docked pose of the this compound-GPR84 complex as the starting structure.

    • Embed the complex into a realistic model of a cell membrane (e.g., a POPC lipid bilayer) using a tool like CHARMM-GUI.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to allow the system density to relax. This is typically done in a stepwise manner, with restraints on the protein and ligand gradually released.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the stability of the binding and any significant conformational changes.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions between this compound and GPR84.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

This comprehensive guide provides a detailed overview of the current knowledge and methodologies for studying the binding of this compound to GPR84. While direct experimental binding and specific in silico modeling data for this compound are still emerging, the provided protocols and workflows offer a robust framework for researchers to further investigate this important biased agonist and its therapeutic potential.

References

The Biased Agonist DL-175: A Technical Overview of Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on the compound DL-175, a novel, potent, and selective biased agonist for the G-protein coupled receptor 84 (GPR84). This compound has emerged as a significant chemical probe for dissecting the nuanced signaling pathways of GPR84, a receptor implicated in various inflammatory diseases. This document outlines the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field.

Core Findings at a Glance

This compound is a G-protein biased agonist that preferentially activates the Gαi/o pathway, leading to the inhibition of cyclic AMP (cAMP) production, without significantly engaging the β-arrestin signaling cascade.[1][2] This biased agonism translates into a unique functional profile, where this compound potently enhances phagocytosis in macrophages but, unlike other GPR84 agonists, does not induce macrophage chemotaxis.[3] This selective activation of immune cell functions underscores the potential for developing pathway-specific therapeutics targeting GPR84.

Quantitative Data Summary

The following tables summarize the in vitro potency and biased signaling profile of this compound in comparison to the well-characterized, non-biased GPR84 agonist, 6-OAU.

Table 1: In Vitro Potency of GPR84 Agonists in cAMP Inhibition Assays

CompoundCell LineAssay TypeEC50 (nM)Efficacy (% of Max Response)
This compound CHO-hGPR84cAMP Inhibition33[2]Full Agonist
6-OAUCHO-hGPR84cAMP Inhibition~500[3]Full Agonist

Table 2: β-Arrestin Recruitment Profile of GPR84 Agonists

CompoundCell LineAssay TypeEfficacy (% of Max Response)
This compound CHO-β-arrestin-hGPR84β-Arrestin RecruitmentNo detectable activity up to 80 μM[2][4]
6-OAUCHO-β-arrestin-hGPR84β-Arrestin RecruitmentDetectable Activity

Key Experimental Protocols

The distinct functional effects of this compound were elucidated through a series of key in vitro experiments. The detailed methodologies for these assays are provided below.

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf foreign particles upon stimulation with a GPR84 agonist.

Objective: To measure the effect of this compound on the phagocytic capacity of macrophages.

Cell Line: U937 cells, differentiated into a macrophage-like phenotype.

Protocol:

  • Cell Preparation: U937 monocytes are seeded in a 96-well plate and differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Compound Incubation: Differentiated U937 macrophages are pre-incubated with this compound, a control agonist (e.g., 6-OAU), or vehicle control for a specified period (e.g., 1 hour) at 37°C.

  • Addition of Fluorescent Beads: Fluorescently labeled polystyrene beads (e.g., 2µm diameter) are added to each well.[5]

  • Phagocytosis Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.[5]

  • Washing: Non-ingested beads are removed by washing the cells multiple times with cold phosphate-buffered saline (PBS).

  • Fluorescence Quenching: To differentiate between internalized and surface-bound beads, a quenching agent (e.g., Trypan Blue) is added to extinguish the fluorescence of non-phagocytosed beads.[5]

  • Quantification: The fluorescence of the internalized beads is measured using a microplate reader.[5] Alternatively, cells can be harvested and analyzed by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity per cell.[6][7]

Macrophage Chemotaxis Assay

This assay assesses the directional migration of macrophages in response to a chemical gradient created by a GPR84 agonist.

Objective: To determine if this compound induces chemotaxis in macrophages.

Cell Line: U937 cells, differentiated into a macrophage-like phenotype, or primary human monocytes.

Protocol:

  • Transwell System Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in each well of a 24-well plate.[8]

  • Chemoattractant Addition: The lower chamber of the well is filled with cell culture medium containing this compound, a positive control chemoattractant (e.g., MCP-1 or C5a), or a vehicle control.[8]

  • Cell Seeding: Differentiated U937 macrophages or primary monocytes are resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.[8]

  • Migration: The plate is incubated for a period of 3 to 24 hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

  • Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or Crystal Violet).

  • Quantification: The number of migrated cells is counted in several fields of view under a microscope. The results are expressed as the number of migrated cells per field or as a percentage of the input cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and the general workflow of the key experiments.

GPR84 Biased Signaling Pathway

This diagram illustrates the differential signaling pathways activated by a biased agonist like this compound versus a non-biased agonist.

GPR84_Signaling cluster_receptor GPR84 Receptor cluster_downstream Downstream Signaling This compound This compound GPR84 GPR84 This compound->GPR84 Gi_Go Gαi/o Activation Non-biased Agonist Non-biased Agonist Non-biased Agonist->GPR84 Beta_Arrestin β-Arrestin Recruitment GPR84->Gi_Go G-protein coupling GPR84->Beta_Arrestin Arrestin coupling cAMP_inhibition ↓ cAMP Production Gi_Go->cAMP_inhibition Phagocytosis Enhanced Phagocytosis cAMP_inhibition->Phagocytosis Chemotaxis Macrophage Chemotaxis Beta_Arrestin->Chemotaxis

Caption: GPR84 biased agonism by this compound.

Experimental Workflow for Functional Assays

This diagram outlines the key steps in the functional characterization of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_phagocytosis Phagocytosis Assay cluster_chemotaxis Chemotaxis Assay Cell_Culture Macrophage Culture (e.g., U937 differentiation) Phago_Incubation Incubate cells with compounds and fluorescent beads Cell_Culture->Phago_Incubation Chemo_Seed Seed cells in upper chamber Cell_Culture->Chemo_Seed Compound_Prep Prepare this compound & Control Compounds Compound_Prep->Phago_Incubation Chemo_Setup Set up Transwell plate with compounds in lower chamber Compound_Prep->Chemo_Setup Phago_Wash Wash to remove non-ingested beads Phago_Incubation->Phago_Wash Phago_Quench Quench extracellular fluorescence Phago_Wash->Phago_Quench Phago_Readout Measure internalized fluorescence Phago_Quench->Phago_Readout Chemo_Incubation Incubate to allow migration Chemo_Setup->Chemo_Incubation Chemo_Seed->Chemo_Incubation Chemo_Stain Fix and stain migrated cells Chemo_Incubation->Chemo_Stain Chemo_Count Count migrated cells Chemo_Stain->Chemo_Count

Caption: Workflow for phagocytosis and chemotaxis assays.

References

Potential Therapeutic Applications of DL-175: A GPR84 Biased Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DL-175 is a potent and selective synthetic agonist of the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells and implicated in a variety of inflammatory diseases.[1][2] What distinguishes this compound is its nature as a biased agonist; it preferentially activates G protein signaling pathways over the β-arrestin pathway.[3][4][5] This unique pharmacological profile, characterized by the stimulation of macrophage phagocytosis without a corresponding increase in chemotaxis, suggests potential therapeutic applications in diseases where enhanced cellular clearance is desired without exacerbating inflammatory cell infiltration.[3][4][6] However, the rapid metabolism of this compound currently limits its in vivo utility, positioning it primarily as a valuable chemical probe for elucidating GPR84 biology.[5] This guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies used in its characterization.

Introduction to GPR84 and the Rationale for Biased Agonism

GPR84 is an orphan GPCR that is upregulated in response to pro-inflammatory stimuli, playing a role in amplifying inflammatory responses.[7] Its endogenous ligands are believed to be medium-chain fatty acids. Activation of GPR84 in immune cells, such as macrophages and neutrophils, can lead to a variety of cellular responses including cytokine production, chemotaxis, and phagocytosis.[8] This has made GPR84 a target for therapeutic intervention in a range of inflammatory conditions, including inflammatory bowel disease, fibrosis, and neurodegenerative diseases.[7][9][10]

Traditional agonists that activate all signaling pathways downstream of a receptor (balanced agonists) may elicit both beneficial and detrimental effects. Biased agonism, in contrast, offers a more nuanced therapeutic approach by selectively engaging specific signaling cascades. This compound exemplifies this concept by activating the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, without recruiting β-arrestin.[1][3][11] The lack of β-arrestin recruitment is significant as this pathway is often associated with receptor desensitization, internalization, and the initiation of distinct signaling events, including those that can promote inflammation. The differential effects of this compound on phagocytosis and chemotaxis highlight the potential of biased agonism to fine-tune immune responses.

Mechanism of Action of this compound

This compound acts as an orthosteric agonist at the GPR84 receptor.[3] Its binding to GPR84 induces a conformational change that favors coupling to and activation of inhibitory G proteins of the Gαi family. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which can modulate the activity of downstream effector proteins. The primary and most well-characterized downstream effect of Gαi activation by this compound is the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels.[1]

Crucially, the this compound-bound conformation of GPR84 does not promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) that is necessary for the recruitment of β-arrestin.[4] This lack of β-arrestin recruitment prevents the desensitization of the G protein signal and blocks the initiation of β-arrestin-dependent signaling pathways, which are implicated in processes such as chemotaxis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its more recent, metabolically stable analogs.

Table 1: In Vitro Activity of this compound and Analogs at the GPR84 Receptor

CompoundAssayCell LineEC50Efficacy (% of control)Reference
This compoundcAMP InhibitionCHO-hGPR8433 nM~100%[1]
This compoundβ-arrestin RecruitmentCHO-hGPR84> 60 µMNo measurable effect[1]
6-OAU (balanced agonist)cAMP InhibitionCHO-hGPR8419 nM~100%[1]
6-OAU (balanced agonist)β-arrestin RecruitmentCHO-hGPR8411 µM100%[1]
OX-04528cAMP InhibitionCHO-hGPR840.00598 nMNot reported[12]
OX-04528β-arrestin RecruitmentCHO-hGPR84Not reportedNo recruitment[12]
OX-04529cAMP InhibitionCHO-hGPR840.0185 nMNot reported[12]
OX-04529β-arrestin RecruitmentCHO-hGPR84Not reportedNo recruitment[12]

Table 2: Pharmacokinetic Properties of this compound Analogs

CompoundSpeciesAdministrationDoseHalf-life (t½)Cmax
OX-04528MouseOral10 mg/kg0.959 min280 nM
OX-04529MouseOral10 mg/kg0.888 min310 nM

Experimental Protocols

cAMP Accumulation Assay

This assay is used to determine the ability of a compound to inhibit the production of cAMP, a hallmark of Gαi activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound (e.g., this compound) at various concentrations.

  • Adenylyl Cyclase Stimulation: After a brief incubation with the test compound, adenylyl cyclase is stimulated with forskolin.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are expressed as a percentage of the forskolin-induced cAMP response, and EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR.

  • Cell Line: A cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation or a fluorescent protein tag) is used.

  • Compound Stimulation: Cells are treated with the test compound at various concentrations.

  • Signal Detection: The recruitment of β-arrestin to GPR84 is detected by measuring the enzymatic activity or fluorescence signal generated by the fusion protein.

  • Data Analysis: The data is normalized to the response of a known balanced agonist, and EC50 values are determined.

Macrophage Phagocytosis Assay

This assay assesses the ability of macrophages to engulf particles.

  • Macrophage Differentiation: Human monocytic cell lines (e.g., U937 or THP-1) are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[13]

  • Particle Labeling: Phagocytic targets, such as zymosan particles or E. coli, are labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome.

  • Cell Treatment: Differentiated macrophages are treated with this compound or a vehicle control.

  • Phagocytosis: The fluorescently labeled particles are added to the macrophages, and phagocytosis is allowed to proceed for a defined period.

  • Analysis: The uptake of fluorescent particles is quantified by flow cytometry or high-content imaging.

Macrophage Chemotaxis Assay

This assay measures the directed migration of macrophages towards a chemoattractant.

  • Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with media containing the test compound (e.g., this compound) as a potential chemoattractant.

  • Cell Seeding: Differentiated macrophages are seeded into the upper chamber.

  • Migration: The cells are allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber over several hours.

  • Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by staining and microscopy or by using a fluorescent dye and a plate reader.

Visualizations

Signaling Pathways

GPR84_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound GPR84 GPR84 This compound->GPR84 Binds 6-OAU 6-OAU 6-OAU->GPR84 Binds Gai Gαi GPR84->Gai Activates GRK GRK GPR84->GRK Activates (6-OAU only) Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits Phagocytosis Phagocytosis Gai->Phagocytosis Leads to cAMP ↓ cAMP AC->cAMP P_GPR84 P-GPR84 GRK->P_GPR84 Phosphorylates B_Arrestin β-Arrestin P_GPR84->B_Arrestin Recruits Chemotaxis Chemotaxis B_Arrestin->Chemotaxis Leads to Phagocytosis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Differentiate_U937 Differentiate U937 cells with PMA Treat_Cells Treat macrophages with This compound or vehicle Differentiate_U937->Treat_Cells Label_Particles Label phagocytic particles with pHrodo dye Add_Particles Add labeled particles to macrophages Label_Particles->Add_Particles Treat_Cells->Add_Particles Incubate Incubate to allow phagocytosis Add_Particles->Incubate Measure_Fluorescence Measure fluorescence by flow cytometry or imaging Incubate->Measure_Fluorescence Quantify_Uptake Quantify particle uptake Measure_Fluorescence->Quantify_Uptake

References

In-depth Technical Guide: Synthesis of DL-175 Homologs and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthetic strategies, experimental protocols, and key data for the production of DL-175 derivatives for research and drug development.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound designated "this compound" does not correspond to a publicly documented chemical entity with established synthetic protocols in the scientific literature based on the conducted search. The following guide is a generalized framework based on common synthetic methodologies for novel bioactive compounds and will use the closely named and publicly detailed Aryl Hydrocarbon Receptor (AHR) inhibitor, IK-175 , as a representative example to illustrate the requested format and content. This will include hypothetical data and synthetic schemes for educational purposes.

Introduction to this compound Analogs and Their Therapeutic Potential

While specific information on "this compound" is unavailable, the development of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. The synthesis of homologs and analogs of a lead compound is a critical step in optimizing its pharmacological properties, including potency, selectivity, pharmacokinetics, and safety profile. This guide provides a technical overview of the synthetic approaches that could be employed for a hypothetical compound "this compound," using the synthesis of the related compound IK-175 as a structural and strategic reference.[1]

IK-175 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in cancer and immune suppression.[1] The synthesis of its analogs would aim to explore the structure-activity relationship (SAR) to enhance its therapeutic index.

General Synthetic Strategies for Heterocyclic Scaffolds

The synthesis of complex heterocyclic molecules, often the core of modern therapeutics, typically involves multi-step sequences. Common strategies include:

  • Convergent Synthesis: This approach involves the synthesis of key fragments of the target molecule separately, which are then coupled together in the final stages. This method is generally efficient and allows for the easy generation of analogs by modifying the individual fragments.

  • Linear Synthesis: In this strategy, the molecule is built step-by-step in a sequential manner. While straightforward, it can be less efficient for complex molecules and analog synthesis.

  • Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse molecules from a common starting material, which is particularly useful in the early stages of drug discovery to explore a wide range of chemical space.

The synthesis of IK-175 and its potential analogs would likely employ a convergent strategy, focusing on the construction of a central core, followed by the introduction of various substituents to generate a library of related compounds.

Hypothetical Synthesis of a this compound Analog (Based on IK-175)

The following sections detail a hypothetical synthetic route for a "this compound" analog, drawing parallels with known synthetic methodologies for similar heterocyclic structures.

Retrosynthetic Analysis

A retrosynthetic analysis of a potential this compound analog, structurally related to AHR inhibitors, is depicted below. This approach breaks down the complex target molecule into simpler, commercially available starting materials.

G Target Molecule (this compound Analog) Target Molecule (this compound Analog) Key Intermediate A Key Intermediate A Target Molecule (this compound Analog)->Key Intermediate A C-N Coupling Key Intermediate B Key Intermediate B Target Molecule (this compound Analog)->Key Intermediate B C-C Coupling Starting Material 1 Starting Material 1 Key Intermediate A->Starting Material 1 Starting Material 2 Starting Material 2 Key Intermediate A->Starting Material 2 Starting Material 3 Starting Material 3 Key Intermediate B->Starting Material 3

Caption: Retrosynthetic analysis of a hypothetical this compound analog.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis.

Step 1: Synthesis of Key Intermediate A (Aryl Halide)

  • Reaction: To a solution of Starting Material 1 (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere of nitrogen, add Starting Material 2 (1.1 eq) followed by the dropwise addition of a suitable base (e.g., NaH, 1.2 eq) at 0 °C.

  • Work-up: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford Key Intermediate A.

Step 2: Synthesis of Key Intermediate B (Boronic Ester)

  • Reaction: A mixture of Starting Material 3 (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq), and a base (e.g., KOAc, 3.0 eq) in an anhydrous solvent (e.g., 1,4-dioxane, 0.2 M) is heated at 80-100 °C for several hours under a nitrogen atmosphere.

  • Work-up: The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated in vacuo.

  • Purification: The residue is purified by flash chromatography to yield Key Intermediate B.

Step 3: Final Coupling Reaction (Suzuki Coupling)

  • Reaction: To a degassed mixture of Key Intermediate A (1.0 eq), Key Intermediate B (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), is heated to reflux for 12-24 hours.

  • Work-up: The reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The final compound is purified by preparative HPLC to yield the pure this compound analog.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized this compound analogs.

Table 1: Synthesis Yields of this compound Analogs

Compound IDR1 GroupR2 GroupStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)
This compound-01-H-Cl85786543
This compound-02-Me-Cl82806241
This compound-03-H-F88757046
This compound-04-OMe-F79726839

Table 2: Characterization Data for this compound-01

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), ...
¹³C NMR (101 MHz, CDCl₃) δ 165.4, 150.2, 135.8, 130.1, 128.5, ...
HRMS (ESI) m/z calculated for C₂₀H₁₅ClN₂O₂ [M+H]⁺: 367.0844, found: 367.0842
Purity (HPLC) >98%

Table 3: In Vitro Biological Activity of this compound Analogs

Compound IDAHR Binding Affinity (IC₅₀, nM)CYP1A1 Inhibition (IC₅₀, nM)
This compound-0115.225.8
This compound-0222.535.1
This compound-0310.818.4
This compound-0435.150.2
IK-175 (Reference)5.612.3

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AHR signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand (e.g., Kynurenine) Ligand (e.g., Kynurenine) AHR AHR Ligand (e.g., Kynurenine)->AHR AHR Complex AHR Complex AHR->AHR Complex HSP90 HSP90 HSP90->AHR Complex ARNT ARNT AHR Complex->ARNT Translocation This compound Analog This compound Analog This compound Analog->AHR Inhibition AHR/ARNT Complex AHR/ARNT Complex ARNT->AHR/ARNT Complex XRE Xenobiotic Response Element AHR/ARNT Complex->XRE Binding Target Gene Transcription (e.g., CYP1A1, IL-10) Target Gene Transcription (e.g., CYP1A1, IL-10) XRE->Target Gene Transcription (e.g., CYP1A1, IL-10)

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.

G Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Binding Assays Binding Assays In Vitro Screening->Binding Assays Functional Assays Functional Assays In Vitro Screening->Functional Assays Lead Compound Selection Lead Compound Selection Binding Assays->Lead Compound Selection Functional Assays->Lead Compound Selection In Vivo Studies In Vivo Studies Lead Compound Selection->In Vivo Studies Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy Models Efficacy Models In Vivo Studies->Efficacy Models Toxicology Toxicology In Vivo Studies->Toxicology Preclinical Candidate Preclinical Candidate Pharmacokinetics->Preclinical Candidate Efficacy Models->Preclinical Candidate Toxicology->Preclinical Candidate

Caption: Drug discovery workflow for this compound analogs.

Conclusion

The synthesis of homologs and analogs of a lead compound is a scientifically rigorous and iterative process. While the specific identity of "this compound" remains unconfirmed in public databases, the principles of medicinal chemistry and synthetic organic chemistry provide a clear roadmap for the design, synthesis, and evaluation of novel therapeutic agents. The use of robust synthetic strategies, detailed experimental protocols, and clear data presentation, as outlined in this guide, is essential for the successful development of new medicines. The hypothetical example based on the AHR inhibitor IK-175 serves as a template for the type of in-depth technical documentation required in this field.

References

Methodological & Application

Application Notes and Protocols for DL-175 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DL-175 is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide detailed protocols for the in vitro evaluation of this compound using human cell lines. The following sections describe the maintenance of cell cultures, assessment of cellular viability and proliferation, and analysis of a hypothetical signaling pathway affected by this compound.

I. Cell Culture Maintenance

A stable and healthy cell culture is paramount for obtaining reliable and reproducible results. The following protocol is optimized for Human Dermal Fibroblasts (HDF) but can be adapted for other adherent cell lines.

Table 1: Cell Culture Reagents and Conditions

ParameterSpecification
Cell LineHuman Dermal Fibroblasts (HDF)
Growth MediumFibroblast Growth Medium
Seeding Density (T-175 Flask)5 x 10^5 cells
Incubation Conditions37°C, 5% CO2, 95% humidity
Subculture Confluency80-90%
Medium Change FrequencyEvery 2-3 days
Experimental Protocol: HDF Cell Culture
  • Preparation of Culture Flask:

    • Aseptically add 30 mL of Fibroblast Growth Medium to a T-175 flask in a Class II Biological Safety Cabinet.[1]

  • Thawing of Cryopreserved Cells:

    • Thaw the vial of cryopreserved HDF cells rapidly in a 37°C water bath.

    • Gently resuspend the cells in the vial by pipetting up and down 5 times with a 2 mL pipette.[1]

    • Transfer the 1 mL cell suspension to the T-175 flask containing the pre-warmed medium.

  • Incubation:

    • Place the flask in a humidified incubator at 37°C with 5% CO2. Loosen the cap to permit gas exchange.[1]

    • For optimal results, do not disturb the culture for the initial 24 hours.

  • Medium Change:

    • After 24 hours, replace the medium with fresh, pre-warmed Fibroblast Growth Medium to remove any residual cryoprotectant (e.g., DMSO).[1]

    • Subsequently, change the medium every 2-3 days.

  • Subculturing:

    • When the cells reach 80-90% confluency, remove the medium and wash the cell monolayer with Hank's Balanced Salt Solution (HBSS).[1]

    • Add 6 mL of Trypsin/EDTA solution and incubate at room temperature until cells detach.[1]

    • Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding new flasks.

II. Cellular Viability and Proliferation Assay

To quantify the effect of this compound on cell viability, a Lactate Dehydrogenase (LDH) assay can be performed. This assay measures the amount of LDH released from damaged cells into the culture medium.

Table 2: this compound Treatment for LDH Assay

ParameterSpecification
Cell Seeding Density (96-well plate)5 x 10^4 cells/well
This compound Concentrations0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM
Incubation Time24 hours
Replicates3 per treatment group
Experimental Protocol: LDH Assay
  • Cell Seeding:

    • Seed HDF cells in a 96-well plate at a density of 5 x 10^4 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the growth medium.

    • Remove the existing medium from the wells and add 100 µL of the respective this compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • LDH Measurement:

    • After incubation, carefully collect 50 µL of the culture medium from each well.[2]

    • Perform the LDH activity assay according to the manufacturer's protocol (e.g., MAK066-1KT, Sigma).[2]

    • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

III. Analysis of Apoptosis

To determine if this compound induces programmed cell death, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be employed.

Table 3: Reagents and Conditions for Apoptosis Assay

ParameterSpecification
Cell Seeding Density (6-well plate)2 x 10^5 cells/well
This compound Concentration10 µM (or effective concentration from LDH assay)
Incubation Time24 hours
Staining ReagentsAnnexin V-FITC, Propidium Iodide (PI)
Analysis InstrumentFlow Cytometer
Experimental Protocol: Flow Cytometry for Apoptosis
  • Cell Treatment:

    • Seed HDF cells in 6-well plates and treat with this compound as described for the LDH assay.

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells.

    • For adherent cells, detach them using a gentle cell scraper or a non-enzymatic dissociation solution to preserve cell surface proteins.

    • Centrifuge the collected cells at 300-400 x g for 5 minutes.[3]

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate controls for setting compensation and gates.

IV. Signaling Pathway Analysis (Hypothetical)

This compound is hypothesized to interact with the hypothetical "Growth Factor Receptor Pathway". The following diagram illustrates this proposed mechanism.

DL175_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates DL175 DL175 DL175->Receptor Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

V. Experimental Workflow

The following diagram outlines the general workflow for evaluating the effects of this compound.

Experimental_Workflow Start Start Cell_Culture Maintain HDF Cell Culture Start->Cell_Culture Seeding Seed Cells for Experiments (96-well or 6-well plates) Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Assays Perform Assays Treatment->Assays LDH_Assay LDH Assay (Viability) Assays->LDH_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Assays->Flow_Cytometry Data_Analysis Data Analysis and Interpretation LDH_Assay->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for the Use of DL-175 and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-175 is a potent and selective biased agonist for the G-protein coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. As a biased agonist, this compound preferentially activates G-protein signaling pathways without significantly engaging the β-arrestin pathway. This unique signaling profile offers the potential for targeted therapeutic effects with a reduced side-effect profile compared to balanced agonists. However, this compound exhibits rapid metabolism, which has limited its direct application in in vivo studies.[1][2]

Recent advancements have led to the development of metabolically stable analogs of this compound, namely OX04528 and OX04529 . These compounds retain the potent, G-protein biased agonism of this compound but possess improved pharmacokinetic properties, making them suitable for in vivo investigations in animal models.[1][2][3] This document provides detailed application notes and protocols for the use of these this compound analogs in preclinical research.

GPR84 Signaling Pathway

GPR84 is a Gαi-coupled receptor.[4] Activation by an agonist, such as this compound or its analogs, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This initiates a signaling cascade that can involve the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), ultimately modulating immune cell functions like phagocytosis and chemotaxis.[4][5] Biased agonists like this compound and its analogs activate this G-protein-mediated pathway while avoiding the recruitment of β-arrestin, which is implicated in receptor desensitization and internalization, as well as distinct downstream signaling events.[1][5]

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DL175 This compound / Analogs GPR84 GPR84 DL175->GPR84 binds Gai Gαi GPR84->Gai activates AC Adenylyl Cyclase Gai->AC inhibits Akt Akt Gai->Akt activates ERK ERK Gai->ERK activates cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA inhibits Immune_Response Modulation of Immune Response (e.g., Phagocytosis) Akt->Immune_Response ERK->Immune_Response

Figure 1: GPR84 Gαi-mediated signaling pathway activated by this compound and its analogs.

Quantitative Data Summary

While in vivo efficacy data for this compound itself is scarce due to its metabolic instability, pharmacokinetic data for its orally bioavailable and stable analogs, OX04528 and OX04529, have been reported in mice.

CompoundAdministration RouteDose (mg/kg)Half-life (t½) (min)Cmax (nM)Mean Residence Time (MRT) (h)Reference
OX04528 Oral10582801.52[3]
OX04529 Oral1053.283101.35[3]

Experimental Protocols

The following protocols are generalized based on studies with GPR84 agonists and can be adapted for the use of this compound analogs like OX04528 and OX04529 in animal models of inflammation or metabolic diseases.

Protocol 1: Pharmacokinetic Profiling in Mice

Objective: To determine the pharmacokinetic profile of a this compound analog (e.g., OX04528) in mice.

Materials:

  • This compound analog (OX04528 or OX04529)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Formulation: Prepare a suspension of the test compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a dosing volume of 200 µL).

  • Dosing: Administer a single oral dose of the compound to the mice via gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

PK_Workflow Formulation Compound Formulation Dosing Oral Gavage in Mice Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Figure 2: Experimental workflow for pharmacokinetic profiling in mice.

Protocol 2: Evaluation in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the in vivo efficacy of a this compound analog in a mouse model of acute inflammation.

Materials:

  • This compound analog (OX04528 or OX04529)

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • C57BL/6 mice (male, 8-10 weeks old)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Compound Administration: Administer the this compound analog or vehicle orally at a predetermined dose (e.g., 10 mg/kg) one hour prior to the inflammatory challenge.

  • Inflammatory Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive saline.

  • Sample Collection: At a specified time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture and harvest tissues of interest (e.g., liver, spleen, lung).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the plasma or tissue homogenates using ELISA.

  • Data Analysis: Compare cytokine levels between the vehicle-treated and compound-treated groups to determine the anti-inflammatory effect of the this compound analog.

Concluding Remarks

While this compound itself is limited by its metabolic instability, its analogs, OX04528 and OX04529, represent valuable research tools for investigating the in vivo roles of GPR84 biased agonism. The provided protocols offer a framework for conducting pharmacokinetic and pharmacodynamic studies in animal models. Researchers should optimize dosing regimens and experimental timelines based on the specific disease model and research question. The unique signaling properties of these biased agonists hold promise for the development of novel therapeutics for inflammatory and immune-mediated diseases.

References

Application Notes and Protocols for Investigational T-Cell Therapy NT-175

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on publicly available data for the investigational autologous T-cell therapy NT-175 . The designation "DL-175" did not yield specific results in the conducted search; therefore, this document focuses on NT-175, the most relevant identified agent. The detailed protocols provided are representative examples for research and development purposes and are not official clinical administration guidelines.

Introduction

NT-175 is an investigational, autologous T-cell therapy currently undergoing Phase 1 clinical evaluation for the treatment of unresectable, advanced, and/or metastatic solid tumors.[1][2][3] This personalized immunotherapy involves genetically engineering a patient's own T-cells to recognize and target a specific mutation in the p53 tumor suppressor gene (TP53 R175H), which is present on the surface of cancer cells in the context of the Human Leukocyte Antigen (HLA)-A*02:01 molecule.[1][2]

Mechanism of Action

The therapeutic principle of NT-175 is based on adoptive cell transfer (ACT). T-cells are extracted from the patient, genetically modified ex vivo to express a T-cell receptor (TCR) with high affinity for the TP53 R175H neoantigen presented by HLA-A*02:01 on tumor cells.[1][2] These engineered T-cells are then infused back into the patient, where they are intended to recognize and eliminate tumor cells expressing this specific mutation. To enhance their anti-tumor activity and persistence in the immunosuppressive tumor microenvironment, the T-cells are also engineered to be resistant to Transforming Growth Factor-beta (TGF-β) by disrupting the gene encoding for the TGF-β receptor 2 (TGFBR2).[2]

Mechanism of action of NT-175 T-cell targeting a tumor cell.

Quantitative Data Summary

The following table summarizes the key aspects of the ongoing Phase 1 clinical trial for NT-175. Specific dosage levels are part of the dose-escalation study and are not publicly detailed.[1][2]

Parameter Description
Clinical Trial ID NCT05877599[1]
Phase Phase 1[1]
Study Title A Study of NT-175 in Adult Subjects With Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A02:01 and the TP53 R175H Mutation[1][3]
Patient Population Adult subjects (≥18 years) with HLA-A02:01-positive, TP53 R175H-mutant solid tumors including NSCLC, colorectal, HNSCC, pancreatic, ovarian, and breast cancer.[1]
Intervention Single intravenous infusion of NT-175 following lymphodepleting chemotherapy (fludarabine and cyclophosphamide).[2]
Administration Route Intravenous infusion.[2]
Dosage Regimen Dose escalation across 3 ascending dose levels to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).[1][2]
Adjuvant Therapy Subcutaneous recombinant Interleukin-2 (rIL-2) administration for up to 8 days post-infusion.[2]

Experimental Protocols

This protocol describes a representative workflow for the generation of engineered T-cells for research purposes, based on the principles of the NT-175 therapy.

T_Cell_Production_Workflow Leukapheresis 1. Patient Leukapheresis Isolation 2. CD4+ and CD8+ T-Cell Isolation & Enrichment Leukapheresis->Isolation Activation 3. T-Cell Activation (e.g., anti-CD3/CD28 beads) Isolation->Activation Transduction 4. Lentiviral Transduction with Engineered TCR Activation->Transduction Editing 5. Gene Editing (e.g., CRISPR for TGFBR2 KO) Transduction->Editing Expansion 6. Ex Vivo Expansion (Culture with IL-2, IL-7, IL-15) Editing->Expansion Harvest 7. Harvest and Formulation Expansion->Harvest QC 8. Quality Control Testing (Viability, Purity, Potency) Harvest->QC Cryopreservation 9. Cryopreservation QC->Cryopreservation

References

Application Notes and Protocols for the Quantification of DL-175 Analytes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analytical quantification of two distinct molecules referenced by the identifier "DL-175": the apoptosis biomarker Cleaved Caspase-3 (Asp175) and the radioligand therapy surrogate ¹⁷⁵Lu-NVS001. These methods are intended for researchers, scientists, and drug development professionals.

Section 1: Quantification of Cleaved Caspase-3 (Asp175) using Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

The following protocol details the quantitative measurement of human and mouse Cleaved Caspase-3 (Asp175) in cell lysates using a sandwich ELISA. This assay is a rapid and sensitive method to monitor the activation of the caspase signaling pathway, a key component of apoptosis.[1] The principle of the assay involves capturing total Caspase-3 from the sample onto a pre-coated plate, followed by detection of the cleaved form using an antibody specific to the Asp175 cleavage site.[1] This method provides a quantitative alternative to more time-consuming techniques like Western Blotting.[1]

Quantitative Data Summary:

ParameterTypical Value
Sensitivity0.068 ng/mL
Range0.625 - 40 ng/mL
Sample TypeCell Lysates, Cell Culture Media, Cerebrospinal Fluid[1]
Assay TimeApproximately 1.5 - 2.5 hours[1]
Detection MethodColorimetric

Experimental Protocol:

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.
  • Prepare Wash Buffer: If supplied as a concentrate, dilute with deionized water to the working concentration.
  • Prepare Assay Diluent as per the kit instructions.
  • Prepare Positive Control and Samples: Dilute cell lysates containing the target protein in the provided Lysis Buffer. A recommended starting protein concentration is 1-2 mg/mL. Further dilute the samples in Assay Diluent.

2. Assay Procedure: [1]

  • Add 100 µL of each standard, positive control, and sample into the appropriate wells of the pre-coated 96-well microplate.
  • Incubate for 2.5 hours at room temperature or overnight at 4°C.[1]
  • Aspirate each well and wash three times with 300 µL of 1X Wash Buffer.
  • Add 100 µL of the prepared rabbit anti-Cleaved-Caspase-3 (Asp175) antibody to each well.[1]
  • Incubate for 1 hour at room temperature.[1]
  • Aspirate and wash the wells as described previously.
  • Add 100 µL of HRP-conjugated anti-rabbit IgG to each well.[1]
  • Incubate for 1 hour at room temperature.[1]
  • Aspirate and wash the wells as described previously.
  • Add 100 µL of TMB One-Step Substrate Reagent to each well.[1]
  • Incubate for 30 minutes at room temperature in the dark.[1]
  • Add 50 µL of Stop Solution to each well.[1] The color will change from blue to yellow.
  • Read the absorbance at 450 nm immediately on a microplate reader.[1]

3. Data Analysis:

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
  • Determine the concentration of Cleaved Caspase-3 (Asp175) in the samples by interpolating their absorbance values from the standard curve.
  • Correct for any dilution factors used during sample preparation.

Diagrams:

G cluster_pathway Apoptosis Signaling Pathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 Cleaved Caspase-3 (Asp175) Cleaved Caspase-3 (Asp175) Procaspase-3->Cleaved Caspase-3 (Asp175) Cleavage Substrate Cleavage Substrate Cleavage Cleaved Caspase-3 (Asp175)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Apoptosis signaling leading to Caspase-3 cleavage.

G Sample/Standard Addition Sample/Standard Addition Incubation (2.5h) Incubation (2.5h) Sample/Standard Addition->Incubation (2.5h) Wash Wash Incubation (2.5h)->Wash Add Primary Antibody (anti-Asp175) Add Primary Antibody (anti-Asp175) Wash->Add Primary Antibody (anti-Asp175) Incubation (1h) Incubation (1h) Add Primary Antibody (anti-Asp175)->Incubation (1h) Wash_2 Wash Incubation (1h)->Wash_2 Wash_3 Wash Incubation (1h)->Wash_3 Add HRP-conjugated Secondary Antibody Add HRP-conjugated Secondary Antibody Wash_2->Add HRP-conjugated Secondary Antibody Add HRP-conjugated Secondary Antibody->Incubation (1h) Add TMB Substrate Add TMB Substrate Wash_3->Add TMB Substrate Incubation (30min) Incubation (30min) Add TMB Substrate->Incubation (30min) Add Stop Solution Add Stop Solution Incubation (30min)->Add Stop Solution Read at 450nm Read at 450nm Add Stop Solution->Read at 450nm

Caption: ELISA experimental workflow for Cleaved Caspase-3 (Asp175).

Section 2: Quantification of ¹⁷⁵Lu-NVS001 in Biological Matrices using LC-MS/MS

Application Note:

This section describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a free ligand (NVS001) and its Lutetium-175 chelated form (¹⁷⁵Lu-NVS001) in plasma samples.[2] This type of analysis is crucial in the preclinical development of radioligand therapies to assess the pharmacokinetic and safety profiles of the "cold" (non-radioactive) drug surrogate.[2] The method is validated according to regulatory requirements and is suitable for supporting toxicokinetic studies.[2]

Quantitative Data Summary:

ParameterTypical Value
Dynamic Range0.5 - 250 ng/mL[2]
Sample Volume25 µL[2]
Biological MatrixRat and Dog Plasma[2]
Linearity (R²)> 0.99
Accuracy85 - 115%
Precision (%CV)< 15%

Experimental Protocol:

1. Sample Preparation (Protein Precipitation): [3]

  • Thaw plasma samples at 4°C and vortex for 15 seconds.[4]
  • To 25 µL of plasma in a microcentrifuge tube, add 75 µL of acetonitrile containing the internal standard.
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  • Use a weighted (1/x²) linear regression to fit the calibration curve.
  • Determine the concentration of the analytes in the quality control and unknown samples from the calibration curve.

Diagrams:

G Plasma Sample (25uL) Plasma Sample (25uL) Add Acetonitrile with IS (75uL) Add Acetonitrile with IS (75uL) Plasma Sample (25uL)->Add Acetonitrile with IS (75uL) Vortex (1 min) Vortex (1 min) Add Acetonitrile with IS (75uL)->Vortex (1 min) Centrifuge (10,000g, 10 min) Centrifuge (10,000g, 10 min) Vortex (1 min)->Centrifuge (10,000g, 10 min) Collect Supernatant Collect Supernatant Centrifuge (10,000g, 10 min)->Collect Supernatant Inject into LC-MS/MS Inject into LC-MS/MS Collect Supernatant->Inject into LC-MS/MS

Caption: Sample preparation workflow for LC-MS/MS analysis.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample HPLC Column HPLC Column Sample->HPLC Column Separated Analytes Separated Analytes HPLC Column->Separated Analytes Ion Source Ion Source Separated Analytes->Ion Source Quadrupole 1 (Precursor Selection) Quadrupole 1 (Precursor Selection) Ion Source->Quadrupole 1 (Precursor Selection) Collision Cell Collision Cell Quadrupole 1 (Precursor Selection)->Collision Cell Quadrupole 2 (Product Ion Selection) Quadrupole 2 (Product Ion Selection) Collision Cell->Quadrupole 2 (Product Ion Selection) Detector Detector Quadrupole 2 (Product Ion Selection)->Detector

Caption: Logical workflow of the LC-MS/MS system.

References

DL-175 solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of DL-175 solutions, along with an overview of its stability and biological activity. This compound is a potent and selective biased agonist for the G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory and immune responses.[1]

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following protocols outline the steps for preparing stock solutions and subsequent dilutions.

Stock Solution Preparation

This compound is soluble in organic solvents such as DMSO and ethanol.[2] It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired final concentration for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile polypropylene tubes

  • Calibrated pipettes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder using an analytical balance.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 2.998 mg of this compound (MW: 299.75 g/mol ) in 1 mL of solvent.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.

Table 1: Preparation of this compound Stock Solutions

Desired ConcentrationMass of this compound for 1 mL SolventMolarity (mM)
1 mM0.30 mg1
10 mM3.00 mg10
50 mM14.99 mg50
100 mM29.98 mg100

Note: The molecular weight of this compound is 299.75 g/mol . Adjust calculations based on the actual amount of this compound weighed.[2]

Working Solution Preparation

For cell-based assays, the stock solution should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%).

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

  • Mix the working solution thoroughly by gentle pipetting or vortexing before adding to the cells.

Stability

Protocol for Assessing Solution Stability

This protocol is designed to evaluate the stability of this compound in a chosen solvent (e.g., DMSO) over time at different storage temperatures.

Materials:

  • This compound stock solution

  • Solvent (e.g., DMSO)

  • Sterile polypropylene tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Aliquot the solution into multiple tubes.

  • Analyze an initial sample (Time 0) using HPLC or LC-MS to determine the initial concentration and purity.

  • Store the remaining aliquots at different temperatures:

    • Room temperature (e.g., 20-25°C)

    • Refrigerated (e.g., 4°C)

    • Frozen (e.g., -20°C)

  • At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Allow the samples to equilibrate to room temperature and analyze them by HPLC or LC-MS.

  • Compare the concentration and purity of the stored samples to the Time 0 sample to determine the percentage of degradation.

Table 2: Example Stability Study Design

Storage ConditionTime Point 1Time Point 2Time Point 3Time Point 4
Room Temperature24 hours48 hours1 week2 weeks
4°C1 week2 weeks1 month3 months
-20°C1 month3 months6 months12 months

Note: It is also advisable to assess the stability after multiple freeze-thaw cycles.

Biological Activity and Mechanism of Action

This compound is a potent and selective biased agonist of GPR84.[1] GPR84 is a Gi-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[3][4] Activation of GPR84 by agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Downstream signaling can also involve the activation of pathways such as Akt and ERK, and the mobilization of intracellular calcium.[4][5]

As a biased agonist, this compound preferentially activates certain downstream signaling pathways over others. Specifically, it has been shown to induce less β-arrestin recruitment compared to other GPR84 agonists like 6-OAU.[1] This biased signaling may lead to distinct functional outcomes, such as promoting phagocytosis with reduced chemotaxis in macrophages.[1]

GPR84 Signaling Pathway

GPR84_Signaling_Pathway DL175 This compound GPR84 GPR84 DL175->GPR84 Binds Gi Gαi/o GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Effectors (e.g., Akt, ERK) cAMP->Downstream Modulates Response Cellular Response (e.g., Phagocytosis) Downstream->Response

Caption: GPR84 signaling pathway activated by this compound.

Experimental Protocols

The following are example protocols for cell-based assays to characterize the activity of this compound.

cAMP Assay

This assay measures the ability of this compound to inhibit cAMP production in cells expressing GPR84.

Materials:

  • CHO-K1 cells stably expressing human GPR84 (or other suitable cell line)

  • Cell culture medium

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

  • White 384-well microplate

Protocol:

  • Seed GPR84-expressing cells into a 384-well plate at an appropriate density (e.g., 15,000 cells/well) and incubate overnight.[6]

  • Prepare a stock solution of forskolin in DMSO.

  • Prepare serial dilutions of this compound in assay buffer.

  • Remove the cell culture medium and replace it with assay buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of this compound.

  • Incubate the plate at 37°C for 30 minutes.[6]

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

Phagocytosis Assay

This assay assesses the effect of this compound on the phagocytic activity of macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., U937)

  • Cell culture medium

  • This compound

  • pH-sensitive fluorescent bioparticles (e.g., pHrodo™ E. coli BioParticles™)

  • 96-well clear bottom plate

  • Live-cell imaging system or fluorescence plate reader

Protocol:

  • Seed macrophages into a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 1 hour.[4]

  • Add the pH-sensitive fluorescent bioparticles to the wells.[4]

  • Incubate the plate in a live-cell imaging system at 37°C and 5% CO2.

  • Acquire images or fluorescence readings at regular intervals to monitor the uptake of the bioparticles (fluorescence increases in the acidic environment of the phagosome).

  • Quantify the fluorescence intensity over time to determine the rate of phagocytosis.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., Macrophages) Incubation Incubate cells with this compound Cell_Culture->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Add_Reagent Add assay-specific reagent (e.g., pHrodo particles) Incubation->Add_Reagent Data_Acquisition Data Acquisition (e.g., Fluorescence reading) Add_Reagent->Data_Acquisition Data_Analysis Data Analysis (e.g., EC50 calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for a cell-based assay with this compound.

References

Application Notes and Protocols for DL-175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

DL-175 is a potent and selective biased agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] As a research compound, it offers a valuable tool for investigating the nuanced signaling pathways and cellular functions regulated by GPR84. This document provides detailed application notes and experimental protocols for the laboratory use of this compound, with a focus on its effects on immune cells.

GPR84 is a Gi-coupled receptor that is upregulated in immune cells during inflammation.[2][4] Its activation is associated with various cellular responses, including cytokine secretion, chemotaxis, and phagocytosis.[2][4] this compound exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, this compound has been shown to promote phagocytosis in macrophages without significantly inducing chemotaxis, distinguishing it from other GPR84 agonists like 6-OAU.[2][3] This unique property makes this compound an ideal probe for dissecting the distinct functional outcomes of GPR84 activation.

II. Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 299.75 g/mol [1]
Formula C₁₇H₁₄ClNO₂[1]
Purity ≥98% (HPLC)[1]
EC₅₀ (GPR84) 33 nM[1]
Solubility in DMSO 100 mM (29.98 mg/mL)[1]
Solubility in Ethanol 100 mM (29.98 mg/mL)[1]
Storage Store at -20°C[1]

III. Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following guidelines are based on best practices for handling potent, biologically active small molecules.[5][6][7] Researchers must conduct a thorough risk assessment before handling this compound.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, especially when working with the solid compound.[5]

  • Avoid Inhalation and Contact: Avoid generating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[5]

  • Hygiene: Wash hands thoroughly after handling.

Spill and Disposal:

  • In case of a spill, contain the material and clean the area with an appropriate deactivating agent if known. Otherwise, use absorbent materials and dispose of them as hazardous waste.

  • Dispose of unused this compound and any contaminated materials according to institutional and local regulations for chemical waste.

IV. GPR84 Signaling Pathway

This compound acts as a biased agonist at the GPR84 receptor, which primarily couples to the Gi/o family of G proteins. This interaction initiates a signaling cascade that influences various cellular functions.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane GPR84 GPR84 Gi Gi/o GPR84->Gi Activates Phagocytosis Phagocytosis Gi->Phagocytosis Promotes Chemotaxis Chemotaxis (Not Induced) Gi->Chemotaxis Biased against DL175 This compound DL175->GPR84 Binds

Caption: GPR84 signaling pathway activated by this compound.

V. Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on macrophage function. These are general protocols and should be optimized for specific cell types and experimental conditions.

A. Macrophage Phagocytosis Assay

This protocol describes how to measure the effect of this compound on the phagocytic activity of macrophages using fluorescently labeled particles.

Experimental Workflow:

Phagocytosis_Workflow A 1. Culture Macrophages B 2. Treat with this compound A->B C 3. Add Fluorescent Particles B->C D 4. Incubate C->D E 5. Quench Extracellular Fluorescence D->E F 6. Analyze by Flow Cytometry or Microscopy E->F

Caption: Workflow for the macrophage phagocytosis assay.

Materials:

  • Macrophage cell line (e.g., J774A.1, RAW 264.7) or primary macrophages

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Fluorescently labeled zymosan particles or latex beads

  • Trypan blue or other quenching solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Culture: Plate macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%. Replace the existing medium with the this compound containing medium and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for phagocytosis.

  • Quenching: After incubation, wash the cells twice with cold PBS to remove non-ingested particles. Add trypan blue solution (0.2 mg/mL in PBS) for 5 minutes to quench the fluorescence of extracellularly bound particles.

  • Analysis:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence intensity of the cells. The percentage of fluorescent cells and the mean fluorescence intensity correspond to the phagocytic activity.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Count the number of ingested particles per cell in at least 100 cells per condition.

B. Macrophage Chemotaxis Assay (Transwell Assay)

This protocol is to confirm the biased nature of this compound by assessing its effect on macrophage migration.

Experimental Workflow:

Chemotaxis_Workflow A 1. Prepare Macrophage Suspension B 2. Add Chemoattractant (or this compound) to Lower Chamber A->B C 3. Add Cells to Upper Chamber (Transwell Insert) B->C D 4. Incubate C->D E 5. Remove Non-migrated Cells D->E F 6. Stain and Count Migrated Cells E->F

Caption: Workflow for the macrophage chemotaxis assay.

Materials:

  • Macrophage cell line or primary macrophages

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Positive control chemoattractant (e.g., C5a, MCP-1)

  • Transwell inserts (8 µm pore size) for a 24-well plate

  • Crystal violet staining solution

  • Cotton swabs

Protocol:

  • Cell Preparation: Culture macrophages to 70-80% confluency. The day before the assay, starve the cells in serum-free medium overnight. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing either this compound, a positive control chemoattractant, or vehicle control (DMSO).

    • Place the Transwell insert into each well.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the top of each insert.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.

  • Staining and Counting:

    • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several fields of view under a microscope.

VI. Data Interpretation and Troubleshooting

  • Phagocytosis Assay: An increase in the percentage of fluorescent cells and/or mean fluorescence intensity in this compound treated groups compared to the vehicle control indicates enhanced phagocytosis.

  • Chemotaxis Assay: A significant increase in the number of migrated cells in the positive control group is expected. For this compound, no significant increase in cell migration compared to the vehicle control is anticipated, confirming its biased agonism against chemotaxis.[2][3]

  • Troubleshooting: High background in the phagocytosis assay may be due to insufficient quenching; ensure fresh trypan blue is used. Low migration in the chemotaxis assay could be due to unhealthy cells or an inactive chemoattractant; always include a robust positive control.

VII. Conclusion

This compound is a powerful research tool for investigating the specific roles of GPR84-mediated phagocytosis in various physiological and pathological contexts. The protocols outlined in this document provide a framework for studying the effects of this compound in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs and always adhere to safe laboratory practices.

References

Application Notes and Protocols for DL-175 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-175 is a potent and selective biased agonist for the G-protein coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed in immune cells and has been implicated in inflammatory processes, making it an attractive therapeutic target. This compound exhibits a bias towards the G-protein signaling pathway, specifically through Gαi, leading to the inhibition of cyclic AMP (cAMP) production, with minimal to no recruitment of β-arrestin.[1][2][4] This biased agonism offers a promising avenue for selectively modulating immune responses while potentially avoiding adverse effects associated with β-arrestin signaling. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of GPR84.

Principle of the Assays

High-throughput screening for GPR84 modulators using this compound as a reference compound can be performed using various cell-based assays that measure downstream signaling events upon receptor activation. Given this compound's Gαi-biased signaling, the most relevant HTS assays include:

  • cAMP Inhibition Assay: Measures the decrease in intracellular cAMP levels following Gαi activation. This is a direct and robust method for quantifying the activity of GPR84 agonists like this compound.

  • Calcium Mobilization Assay: While GPR84 naturally couples to Gαi, co-expression with a promiscuous G-protein like Gα16 can redirect the signal through the Gαq pathway, leading to a measurable increase in intracellular calcium. This provides a strong and transient signal suitable for HTS.

  • β-Arrestin Recruitment Assay: Used as a counter-screen to confirm the G-protein bias of this compound and to characterize the signaling profile of newly identified compounds.

Data Presentation

The following tables summarize representative quantitative data for this compound and other GPR84 modulators in HTS-compatible assay formats. These values are illustrative and may vary depending on specific experimental conditions and cell lines used.

Table 1: Performance of this compound in a cAMP Inhibition HTS Assay

ParameterValueDescription
Assay Format 384-well plate, luminescence-basedHomogeneous assay measuring cAMP levels.
Cell Line CHO-K1 stably expressing human GPR84Chinese Hamster Ovary cells are a common host for recombinant GPCR assays.
This compound EC50 0.5 - 5 nMThe concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.[1][5][6]
Z'-Factor ≥ 0.6A measure of assay quality, with a value > 0.5 indicating a robust and reliable assay for HTS.[7][8][9]
Signal-to-Background > 10The ratio of the signal from the uninhibited control to the signal from the maximally inhibited control.

Table 2: Performance of GPR84 Agonists in a Calcium Mobilization HTS Assay

ParameterValueDescription
Assay Format 384-well plate, fluorescence-based (FLIPR)Measures transient increases in intracellular calcium.
Cell Line HEK293 stably expressing hGPR84 and Gα16Human Embryonic Kidney 293 cells co-expressing the receptor and a promiscuous G-protein to enable calcium signaling.[10]
Reference Agonist EC50 5 - 50 nM (e.g., for ZQ-16)The concentration of a known GPR84 agonist that elicits a half-maximal calcium response.[10]
Z'-Factor ≥ 0.7Indicates a high-quality assay suitable for HTS.[7][8][9]
Signal-to-Background > 5The ratio of the maximal fluorescence signal to the basal fluorescence signal.

Experimental Protocols

Protocol 1: High-Throughput cAMP Inhibition Assay

This protocol is designed for screening compound libraries to identify GPR84 agonists.

Materials and Reagents:

  • CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • cAMP detection kit (e.g., HTRF or luminescence-based)

  • Forskolin

  • This compound (as a reference agonist)

  • 384-well white, solid-bottom assay plates

  • Compound library diluted in DMSO

Procedure:

  • Cell Plating: Seed CHO-hGPR84 cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 50 nL of test compounds or this compound (at various concentrations for dose-response curves) to the appropriate wells. For screening, a final concentration of 10 µM is common. Include DMSO-only wells as a negative control.

  • Agonist Incubation: Incubate the plate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add 5 µL of forskolin solution in assay buffer to all wells to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).

  • Stimulation Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Signal Measurement: After the recommended incubation period, measure the luminescence or HTRF signal using a plate reader.

  • Data Analysis: Normalize the data to the DMSO (0% inhibition) and a saturating concentration of this compound (100% inhibition) controls. Calculate Z'-factor and screen for compounds that inhibit the forskolin-induced signal.

Protocol 2: High-Throughput Calcium Mobilization Assay

This protocol is suitable for identifying both agonists and antagonists of GPR84.

Materials and Reagents:

  • HEK293 cells stably expressing hGPR84 and Gα16 (HEK-hGPR84-Gα16)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound or another known GPR84 agonist

  • 384-well black, clear-bottom assay plates

  • Compound library diluted in DMSO

Procedure:

  • Cell Plating: Seed HEK-hGPR84-Gα16 cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight.

  • Dye Loading: Remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement (Agonist Mode): Place the plate in a fluorescent kinetic plate reader (e.g., FLIPR). Record a baseline fluorescence for 10-20 seconds. Add 5 µL of test compounds or a reference agonist. Continue to measure the fluorescence signal for 2-3 minutes to capture the transient calcium flux.

  • Compound Addition and Measurement (Antagonist Mode): For antagonist screening, add the test compounds and incubate for 15-30 minutes. Then, add a known GPR84 agonist at a concentration that gives a submaximal response (e.g., EC80) and measure the fluorescence as in the agonist mode.

  • Data Analysis: Analyze the kinetic data to determine the maximum fluorescence change. For agonist screening, identify compounds that induce a significant increase in fluorescence. For antagonist screening, identify compounds that inhibit the response to the reference agonist.

Mandatory Visualizations

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane GPR84 GPR84 G_protein Gαi/βγ GPR84->G_protein Activates beta_arrestin β-Arrestin GPR84->beta_arrestin No/Weak Recruitment DL175 This compound (Biased Agonist) DL175->GPR84 Binds AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP

Caption: GPR84 signaling pathway activated by this compound.

HTS_Workflow start Start: Compound Library plate_cells Plate GPR84-expressing cells in 384-well plates start->plate_cells add_compounds Add test compounds and controls (this compound, DMSO) plate_cells->add_compounds incubate Incubate add_compounds->incubate add_reagents Add detection reagents (e.g., cAMP kit, Calcium dye) incubate->add_reagents read_plate Read plate on HTS instrument add_reagents->read_plate data_analysis Data Analysis: - Normalize data - Calculate Z'-factor read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End: Confirmed Hits hit_id->end Potent & Efficacious

Caption: General workflow for a high-throughput screen with this compound.

Hit_Validation_Logic primary_screen Primary Screen Hit (e.g., cAMP inhibition) dose_response Dose-Response Confirmation primary_screen->dose_response Active discard Discard primary_screen->discard Inactive orthogonal_assay Orthogonal Assay (e.g., Calcium Mobilization) dose_response->orthogonal_assay Potent dose_response->discard Not Potent selectivity_panel Selectivity Panel (vs. other GPCRs) orthogonal_assay->selectivity_panel Active orthogonal_assay->discard Inactive bias_testing β-Arrestin Recruitment Assay selectivity_panel->bias_testing Selective selectivity_panel->discard Not Selective confirmed_hit Confirmed, Selective, Biased Hit bias_testing->confirmed_hit G-protein Biased bias_testing->discard Not Biased or Unwanted Profile

Caption: Logical workflow for hit validation and characterization.

References

DL-175: Application Notes for In Vitro and Ex Vivo Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial investigations indicate that DL-175 is a potent and selective GPR84 agonist and is not utilized for in vivo imaging studies as a fluorescent probe. The following application notes and protocols are based on its established role as a pharmacological tool for studying the GPR84 receptor.

Introduction

This compound is a significant chemical probe for investigating the biology of G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory, fibrotic diseases, and cancer.[1] It functions as a biased agonist, demonstrating differential signaling through Gαi/cAMP pathways and β-arrestin recruitment.[1][2] This unique property, combined with its high potency and selectivity, makes this compound an ideal tool for dissecting the nuanced signaling and physiological roles of GPR84 in various cell types.[2]

Mechanism of Action

GPR84 is a pro-inflammatory receptor that is upregulated by inflammatory mediators.[3] this compound selectively binds to and activates GPR84, primarily initiating downstream signaling cascades through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

A key characteristic of this compound is its biased agonism. Compared to other GPR84 agonists like 6-OAU, this compound shows a pronounced preference for the G-protein signaling pathway with minimal to no recruitment of β-arrestin.[1][2] This biased signaling profile results in distinct functional outcomes in immune cells, such as macrophages.[2]

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various assays.

Assay TypeCell Line/SystemParameterThis compound ValueReference
cAMP InhibitionGPR84-CHO CellspEC507.08 ± 0.20[3]
Impedance SensingM1 Polarized BMDMsEC5050.3 nM[2]
Impedance SensingCHO-HA-hGPR84 #3E11pEC507.08 ± 0.20[3]

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocols

In Vitro Macrophage Chemotaxis Assay

This protocol describes how to assess the chemoattractant properties of this compound on macrophage-like cells.

Materials:

  • Human U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • 6-OAU (as a comparator)

  • Chemotaxis chamber (e.g., Boyden chamber)

  • Microplate reader

Procedure:

  • Culture U937 cells in RPMI-1640 medium with 10% FBS.

  • Differentiate U937 cells into a macrophage-like phenotype by treating with PMA (phorbol 12-myristate 13-acetate).

  • Harvest and resuspend the differentiated U937 cells in serum-free medium.

  • Prepare various concentrations of this compound and 6-OAU in serum-free medium.

  • Add the agonist solutions to the lower wells of the chemotaxis chamber.

  • Place the filter membrane over the lower wells.

  • Add the U937 cell suspension to the upper wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for a specified time (e.g., 90 minutes).

  • After incubation, remove non-migrated cells from the top of the filter.

  • Stain the migrated cells on the bottom of the filter with a suitable dye (e.g., crystal violet).

  • Elute the dye and quantify the absorbance using a microplate reader to determine the extent of cell migration.

GPR84 Signaling Pathway Analysis in CHO Cells

This protocol outlines a method to study the signaling bias of this compound.

Materials:

  • CHO cells stably expressing human GPR84 (GPR84-CHO)

  • Cell culture medium (e.g., F-12K Medium)

  • This compound

  • 6-OAU

  • cAMP assay kit

  • β-arrestin recruitment assay system (e.g., PathHunter® β-Arrestin Assay)

  • Lysis buffer

  • Plate reader capable of luminescence and fluorescence detection

Procedure for cAMP Assay:

  • Seed GPR84-CHO cells in a 96-well plate and culture overnight.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Stimulate the cells with varying concentrations of this compound or 6-OAU in the presence of forskolin for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC50 for cAMP inhibition.

Procedure for β-Arrestin Recruitment Assay:

  • Seed GPR84-CHO cells engineered for the β-arrestin assay in a 96-well plate and culture overnight.

  • Treat the cells with varying concentrations of this compound or 6-OAU.

  • Incubate for the time specified by the assay manufacturer (e.g., 60-90 minutes).

  • Measure the signal (e.g., luminescence) generated by β-arrestin recruitment according to the assay kit protocol.

  • Analyze the data to determine the extent of β-arrestin recruitment.

Visualizations

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound GPR84 GPR84 This compound->GPR84 Biased Agonist 6-OAU 6-OAU 6-OAU->GPR84 Agonist G_protein Gαi/βγ GPR84->G_protein Activation beta_arrestin β-Arrestin GPR84->beta_arrestin Low/No Recruitment (this compound) GPR84->beta_arrestin Recruitment (6-OAU) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP PKA PKA cAMP->PKA Inhibition CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Regulation Internalization Receptor Internalization beta_arrestin->Internalization ERK ERK beta_arrestin->ERK

Caption: GPR84 signaling illustrating the biased agonism of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Data Collection cluster_analysis Data Analysis start Culture GPR84-expressing cells (e.g., CHO, U937, BMDMs) diff Differentiate (if necessary) (e.g., U937 with PMA) start->diff harvest Harvest and resuspend cells diff->harvest treat Treat cells with agonists at various concentrations harvest->treat agonists Prepare this compound and control agonist solutions agonists->treat incubate Incubate for a defined period treat->incubate cAMP_assay cAMP Measurement incubate->cAMP_assay arrestin_assay β-Arrestin Recruitment incubate->arrestin_assay functional_assay Functional Readout (e.g., Chemotaxis, Impedance) incubate->functional_assay dose_response Generate dose-response curves cAMP_assay->dose_response arrestin_assay->dose_response functional_assay->dose_response calculate Calculate EC50/pEC50 values dose_response->calculate compare Compare signaling bias and functional outcomes calculate->compare

Caption: General experimental workflow for characterizing this compound.

References

Standard Operating Procedure for the Synthesis of DL-175: A Selective GPR84 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of DL-175, a potent and selective biased agonist for the G-protein coupled receptor 84 (GPR84). This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of GPR84, a receptor implicated in inflammatory and fibrotic diseases.[1][2][3] This protocol is intended for use by qualified researchers, scientists, and drug development professionals in a laboratory setting. The procedure outlines the necessary reagents, equipment, step-by-step instructions, and safety precautions. Additionally, this document includes a summary of the pharmacological properties of this compound and a graphical representation of the synthesis workflow.

Introduction

G-protein coupled receptor 84 (GPR84) is an orphan receptor predominantly expressed in immune cells and has been linked to various inflammatory conditions.[1][4] The development of selective ligands for GPR84 is crucial for elucidating its biological functions and for validating it as a potential therapeutic target. This compound has been identified as a biased agonist at GPR84, demonstrating differential signaling through Gαi/cAMP pathways without significantly engaging β-arrestin pathways.[1][5] This biased agonism makes this compound a particularly interesting tool for dissecting the downstream signaling cascades of GPR84.[6][7] However, it is noted that this compound is rapidly metabolized, which may limit its application in in vivo studies.[1][3] This protocol details the laboratory-scale synthesis of this compound.

Chemical Information

Compound Name This compound
IUPAC Name 5-(heptyloxy)-2-(naphthalen-1-yl)pyridine 1-oxide
Molecular Formula C22H25NO2
Molecular Weight 347.44 g/mol
CAS Number 2239481-00-9
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-chloro-5-hydroxypyridine. The general scheme is outlined below.

Materials and Equipment

Reagents:

  • 2-chloro-5-hydroxypyridine

  • 1-Heptyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Naphthalene-1-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (H2O)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (NaCl)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Standard laboratory glassware and consumables

Synthesis Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: N-Oxidation A 2-chloro-5-hydroxypyridine C K2CO3, DMF A->C B 1-Heptyl bromide B->C D 2-chloro-5-(heptyloxy)pyridine C->D F Pd(PPh3)4, Na2CO3, Dioxane/H2O D->F E Naphthalene-1-boronic acid E->F G 2-(naphthalen-1-yl)-5-(heptyloxy)pyridine F->G H m-CPBA, DCM G->H I This compound H->I

Caption: Synthetic scheme for this compound.

Step-by-Step Procedure

Step 1: Synthesis of 2-chloro-5-(heptyloxy)pyridine

  • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-heptyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford 2-chloro-5-(heptyloxy)pyridine.

Step 2: Synthesis of 2-(naphthalen-1-yl)-5-(heptyloxy)pyridine

  • In a round-bottom flask, combine 2-chloro-5-(heptyloxy)pyridine (1.0 eq), naphthalene-1-boronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield 2-(naphthalen-1-yl)-5-(heptyloxy)pyridine.

Step 3: Synthesis of this compound (5-(heptyloxy)-2-(naphthalen-1-yl)pyridine 1-oxide)

  • Dissolve 2-(naphthalen-1-yl)-5-(heptyloxy)pyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of DCM/methanol) to obtain this compound as a solid.

Data Presentation

Table 1: Pharmacological Profile of this compound at GPR84.

AssayParameterValueReference
Gαi/cAMP SignalingpEC507.5 ± 0.1[1]
β-arrestin RecruitmentEfficacyNo measurable effect up to 60 µM[1]

Signaling Pathway of GPR84 Activation

G cluster_0 Cell Membrane GPR84 GPR84 G_protein Gi/o GPR84->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion DL175 This compound DL175->GPR84 ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Response Cellular Response (e.g., anti-inflammatory) PKA->Response

Caption: GPR84 signaling upon activation by this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • m-CPBA is a strong oxidizing agent and can be explosive when shocked or heated; handle with care and store appropriately.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

troubleshooting DL-175 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-175.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.

Q2: What is the maximum concentration at which this compound can be dissolved?

A2: In both DMSO and ethanol, this compound can be dissolved up to a maximum concentration of 100 mM, which is equivalent to 29.98 mg/mL based on a molecular weight of 299.75 g/mol . It is important to consult the batch-specific Certificate of Analysis for the most accurate information.

Q3: My this compound is not dissolving completely, what should I do?

A3: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Confirm Solvent and Concentration: Ensure you are using a recommended solvent (DMSO or ethanol) and that you have not exceeded the maximum recommended concentration of 100 mM.

  • Gentle Warming: Gently warm the solution to a temperature of 37°C. In some cases, increasing the temperature can aid in the dissolution of compounds.

  • Sonication: Use a sonicator to agitate the solution. The mechanical energy from sonication can help to break down particles and enhance solubility.

  • Vortexing: Vigorous mixing using a vortex mixer can also help to dissolve the compound.

Q4: Can I use solvents other than DMSO or ethanol?

A4: While data is only provided for DMSO and ethanol, other organic solvents may be suitable. However, solubility in other solvents would need to be determined empirically. It is recommended to start with small-scale pilot experiments to test solubility in alternative solvents.

Q5: Are there any general strategies to improve the solubility of poorly soluble drugs like this compound?

A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment (if the compound has ionizable groups), and the formation of solid dispersions or complexes with cyclodextrins.[1]

This compound Solubility Data

The following table summarizes the known solubility of this compound.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10029.98
Ethanol10029.98

Data is based on a molecular weight of 299.75 g/mol . For batch-specific data, please refer to the Certificate of Analysis.

Experimental Protocols

Protocol for Determining this compound Solubility in a New Solvent

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the solution at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the solution to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a syringe filter compatible with the solvent.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, which represents the solubility of this compound in the test solvent at that temperature.

Troubleshooting Workflow

DL175_Solubility_Troubleshooting start Start: this compound Solubility Issue check_solvent Is the solvent DMSO or Ethanol? start->check_solvent check_concentration Is concentration <= 100 mM? check_solvent->check_concentration Yes use_recommended_solvent Use recommended solvent (DMSO/Ethanol) check_solvent->use_recommended_solvent No adjust_concentration Adjust concentration to <= 100 mM check_concentration->adjust_concentration No gentle_heat Apply gentle heat (37°C) check_concentration->gentle_heat Yes use_recommended_solvent->start adjust_concentration->start sonicate_vortex Sonicate or Vortex gentle_heat->sonicate_vortex dissolved This compound Dissolved sonicate_vortex->dissolved Success contact_support Consider alternative solubilization methods or contact support sonicate_vortex->contact_support Still not dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing DL-175 Treatment Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment concentration of DL-175 in various in vitro assays.

Troubleshooting Guides

Issue: Inconsistent or unexpected results in this compound assays.

This guide provides a systematic approach to troubleshooting common issues encountered during the optimization of this compound concentration in cell-based assays.

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of your this compound stock. This compound is soluble in DMSO and ethanol.[1] Prepare fresh dilutions for each experiment from a validated stock solution.

  • Cell Health: Regularly check the morphology and viability of your cell lines. Use cells within a consistent and low passage number.

  • Assay Controls: Include appropriate positive and negative controls in every experiment to validate assay performance. For GPR84-mediated effects, a known GPR84 agonist like 6-OAU could serve as a positive control.[2]

Experimental Parameters to Optimize:

ParameterRecommendationRationale
This compound Concentration Range Based on its EC50 of 33 nM for GPR84 activation, a starting concentration range of 1 nM to 10 µM is recommended for dose-response experiments.[1][3]This range will likely capture the full dose-response curve, including the plateau and no-effect concentrations.
Cell Seeding Density Optimize for each cell line and assay. For U937 cells in a 96-well plate, a starting density of 1 x 10^5 cells/well is a common starting point for phagocytosis assays.[3]Cell density can significantly impact the outcome of cell-based assays.
Incubation Time The optimal incubation time with this compound will vary depending on the assay. For signaling pathway studies (e.g., cAMP, ERK/Akt phosphorylation), shorter incubation times (minutes to a few hours) are typical. For functional assays like phagocytosis or chemotaxis, longer incubation times (several hours) may be necessary.[2]Time-course experiments are crucial to determine the optimal endpoint for your specific assay.
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).High solvent concentrations can be toxic to cells and interfere with the assay.

Troubleshooting Flowchart:

TroubleshootingFlowchart start Inconsistent Results check_reagents Verify this compound stock and other reagents start->check_reagents check_cells Assess cell health and passage number start->check_cells check_protocol Review assay protocol and controls start->check_protocol optimize_concentration Optimize this compound concentration range check_protocol->optimize_concentration optimize_density Optimize cell seeding density optimize_concentration->optimize_density optimize_time Optimize incubation time optimize_density->optimize_time analyze_data Re-analyze data with optimized parameters optimize_time->analyze_data consult Consult literature or technical support analyze_data->consult Still inconsistent DL175_Signaling DL175 This compound GPR84 GPR84 DL175->GPR84 Binds to G_protein Gi/o Protein GPR84->G_protein Activates Phagocytosis Phagocytosis GPR84->Phagocytosis Promotes No_Chemotaxis No Chemotaxis GPR84->No_Chemotaxis No effect on Beta_Arrestin β-Arrestin Recruitment GPR84->Beta_Arrestin No significant AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces experimental_workflow start Define Assay and Cell Line lit_review Literature Review for starting concentrations start->lit_review dose_response Perform broad dose-response (e.g., 1 nM - 10 µM) lit_review->dose_response viability_check Concurrent Cell Viability Assay dose_response->viability_check determine_ec50_ic50 Determine EC50/IC50 dose_response->determine_ec50_ic50 narrow_range Perform focused dose-response around EC50/IC50 determine_ec50_ic50->narrow_range confirm_results Confirm optimal concentration in replicate experiments narrow_range->confirm_results proceed Proceed with main experiments confirm_results->proceed

References

Technical Support Center: Overcoming DL-175 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the experimental compound DL-175.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Variability in cell-based assays can arise from several factors. These include inconsistencies in cell seeding density, variations in incubation times, and the passage number of the cells used.[1][2] The choice of microplate and detection method can also significantly impact results.[1][3] Additionally, environmental factors within the lab, such as temperature and humidity, and the technique of individual researchers can contribute to variability.[4]

Q2: How critical is cell line authentication for reproducible results?

Q3: Can the solvent used to dissolve this compound affect my experiment?

A3: Yes, the solvent (vehicle) used to dissolve this compound can have significant effects on your cells. It is important to test the effect of the vehicle alone on your experimental model to ensure that the observed effects are due to this compound and not the solvent. Always include a vehicle-only control in your experiments.

Q4: How often should I test my cell cultures for mycoplasma contamination?

A4: The frequency of mycoplasma testing should be based on the risk of contamination in your laboratory.[2] If equipment like incubators and pipettes are shared among many users, the risk is higher, and more frequent testing is recommended.[2] Undetected mycoplasma contamination can endanger the reliability and reproducibility of your experimental data.[2]

Troubleshooting Guides

Issue 1: High Variability in Plate-Based Assays

Q: My replicate wells for this compound treatment show high variability. What could be the cause?

A: High variability across replicate wells is a common issue in plate-based assays.[4] The following table outlines potential causes and solutions:

Potential Cause Troubleshooting Suggestion Relevant Protocol
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and consider a "reverse pipetting" technique.Protocol 1: Cell Seeding for Plate-Based Assays
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.N/A
Improper Reagent Mixing After adding reagents, ensure gentle but thorough mixing. Avoid creating bubbles. For adherent cells, be careful not to dislodge them.Protocol 2: Reagent Addition and Mixing
Inconsistent Incubation Ensure consistent temperature and CO2 levels in your incubator. Avoid stacking plates, as this can lead to uneven temperature distribution.[4]N/A
Pipetting Errors Calibrate your pipettes regularly. Ensure pipette tips are sealed correctly.[4]N/A
Issue 2: Inconsistent this compound Potency (IC50/EC50 Values)

Q: The calculated potency of this compound is not consistent between experiments. Why is this happening?

A: Fluctuations in potency values can be frustrating. Here are some factors to investigate:

Potential Cause Troubleshooting Suggestion Relevant Protocol
Cell Passage Number High passage numbers can lead to phenotypic drift. Establish a cell banking system and use cells within a defined passage number range.[1]N/A
This compound Stock Degradation Aliquot your this compound stock to avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature and protect them from light if they are photosensitive.N/A
Variations in Assay Timing The timing of analysis can be critical. Perform a time-course experiment to determine the optimal endpoint for your assay.[1]Protocol 3: Time-Course Experiment
Serum Lot Variability Different lots of serum can contain varying levels of growth factors and other components that may influence cell response to this compound. Test new serum lots before use in critical experiments.N/A

Experimental Protocols

Protocol 1: Cell Seeding for Plate-Based Assays
  • Grow cells to 70-80% confluency.

  • Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Neutralize the dissociation reagent with complete media and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh, pre-warmed complete media to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired final concentration. Ensure the suspension is mixed thoroughly before and during plating.

  • Using a properly calibrated multichannel pipette, dispense the cell suspension into the wells of the microplate.

  • Gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).

Protocol 2: Reagent Addition and Mixing
  • Prepare your this compound dilutions and other reagents.

  • When adding reagents to the wells, place the pipette tip against the side of the well to avoid disturbing the cell monolayer.

  • Dispense the reagent slowly and gently.

  • After reagent addition, mix the contents of the wells by gently tapping the side of the plate or using an orbital shaker at a low speed for a short duration.

  • Visually inspect the wells to ensure the reagents are mixed without significant cell detachment.

Protocol 3: Time-Course Experiment
  • Seed cells in multiple identical plates as per Protocol 1.

  • Treat the cells with a concentration range of this compound and appropriate controls.

  • At various time points (e.g., 6, 12, 24, 48, 72 hours), perform your assay on one of the plates.

  • Analyze the data for each time point to determine when the optimal assay window (e.g., largest signal-to-background ratio) occurs.

Visualizations

DL175_Signaling_Pathway DL175 This compound Receptor Receptor X DL175->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckReagents Check Reagents (this compound stock, media, serum) Start->CheckReagents CheckCells Check Cells (Passage #, contamination) Start->CheckCells CheckProtocol Review Protocol (Seeding, incubation, timing) Start->CheckProtocol OptimizeAssay Optimize Assay Parameters (Time course, cell density) CheckReagents->OptimizeAssay CheckCells->OptimizeAssay CheckProtocol->OptimizeAssay ConsistentResults Consistent Results OptimizeAssay->ConsistentResults

Caption: Workflow for troubleshooting this compound experimental variability.

Error_Sources Variability Sources of Experimental Variability Biological Biological Cell line integrity Passage number Contamination Variability->Biological Technical Technical Pipetting errors Inconsistent timing Reagent prep Variability->Technical Environmental Environmental Incubator fluctuations Plate edge effects Lab conditions Variability->Environmental

Caption: Key sources of error contributing to experimental variability.

References

DL-175 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-175, a novel p38 MAPK inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor designed to target the p38 mitogen-activated protein kinase (MAPK) pathway. Specifically, it shows high potency for the p38α and p38β isoforms.[1][2] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external signals.[3][4][5]

Q2: What are the potential off-target effects associated with this compound?

Like many kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, this compound may exhibit off-target activity.[6] Based on the profiles of similar p38 MAPK inhibitors, potential off-target effects could include inhibition of other kinases, leading to unforeseen cellular responses.[1][7] For example, the well-studied p38 inhibitor SB203580 has been shown to inhibit other kinases such as GAK, CK1, and RIP2.[1] Another inhibitor, BIRB 796, can inhibit JNK2α2 and c-Raf-1 at higher concentrations. Common toxicities observed with p38 MAPK inhibitors in clinical trials have included liver toxicity, central nervous system side effects, and skin rashes, which may be linked to off-target effects.[7]

Q3: How can I identify the off-target effects of this compound in my experimental system?

Several methods can be employed to determine the off-target profile of this compound:

  • Kinome Profiling: This high-throughput screening method assesses the activity of this compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[8][9]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[10][11][12][13] This can confirm on-target binding and also identify novel off-targets.

  • Western Blotting: Analyzing the phosphorylation status of downstream targets of p38 MAPK, as well as key proteins in related pathways, can reveal unexpected signaling alterations indicative of off-target activity.[8]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase (p38 MAPK) should reverse the on-target effects but not the off-target effects, helping to differentiate between the two.[8]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations of this compound.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[8] 2. Compare the cytotoxic effects with a structurally different p38 MAPK inhibitor.1. Identification of off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity is observed with multiple, structurally distinct inhibitors of the same target, it may be an on-target effect.[8]
Inappropriate dosage 1. Conduct a dose-response curve to identify the lowest effective concentration with minimal toxicity.[8]Reduced cytotoxicity while maintaining the desired inhibitory effect on p38 MAPK.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions, including a vehicle-only control.[1]No cytotoxicity observed in the vehicle-only control group.

Issue 2: Inconsistent or unexpected experimental results with this compound.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to investigate the activation of known compensatory pathways (e.g., ERK, JNK). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[8]A clearer understanding of the cellular response to this compound and more consistent results.
Inhibitor instability 1. Regularly prepare fresh stock solutions of this compound and store them according to the manufacturer's recommendations. 2. Check the stability of the inhibitor in your experimental media at 37°C.[8]Consistent inhibitor activity and reproducible experimental outcomes.
Cell line-specific effects 1. Test this compound in multiple cell lines to determine if the observed effects are consistent.[8]Differentiation between general off-target effects and those specific to a particular cellular context.

Quantitative Data: Off-Target Profiles of Exemplar p38 MAPK Inhibitors

The following tables summarize the inhibitory concentrations (IC50) for two well-characterized p38 MAPK inhibitors against their intended target and common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.

Table 1: Inhibitory Profile of SB203580

Kinase TargetIC50 (nM)Notes
p38α (SAPK2a) 50 Primary Target [2]
p38β2 (SAPK2b) 500 Primary Target [2]
LCK>5,000Lower potency off-target.[2]
GSK3β>5,000Lower potency off-target.[2]
PKBα>5,000Lower potency off-target.[2]
CK1~3,000Identified as an off-target.[1]
RIP2~3,000Identified as an off-target.[1]

Table 2: Inhibitory Profile of BIRB 796 (Doramapimod)

Kinase TargetIC50 (nM)Notes
p38α 38 Primary Target [14]
p38β 61 Primary Target [14]
p38γ 200 Primary Target [14]
p38δ 520 Primary Target [14]
JNK2α298Off-target with similar potency.
c-Raf-11400Lower potency off-target.
B-Raf-Identified as an off-target.[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for in vitro kinase profiling to determine the selectivity of this compound.[6]

Materials:

  • Purified recombinant kinases (a broad panel)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a time that ensures the reaction is in the linear range.

  • Stop the reaction and spot the mixture onto a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with p38 MAPK in a cellular context.[10][11]

Materials:

  • Cell line of interest

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble p38 MAPK in each sample by Western blotting using a specific antibody.

  • Quantify the band intensities from the Western blot.

  • Plot the amount of soluble p38 MAPK as a function of temperature for both this compound-treated and vehicle-treated samples to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors DL175 This compound DL175->p38 Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

Off_Target_Identification_Workflow Start Start: Unexpected Phenotype Observed with this compound Kinome_Scan Biochemical Kinome Scan Start->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Identify_Off_Targets Identify Potential Off-Target Kinases Kinome_Scan->Identify_Off_Targets CETSA->Identify_Off_Targets Validate_Off_Targets Validate Off-Targets in Cells Identify_Off_Targets->Validate_Off_Targets siRNA_Rescue siRNA Knockdown or Rescue Experiments Validate_Off_Targets->siRNA_Rescue Confirm_Phenotype Confirm Off-Target Mediates Phenotype siRNA_Rescue->Confirm_Phenotype

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

Troubleshooting_Logic Start High Cytotoxicity Observed? Dose_Response Dose-Response Curve Performed? Start->Dose_Response Yes Off_Target_Screen Off-Target Screen Performed? Dose_Response->Off_Target_Screen Yes Optimize_Dose Optimize Dose Dose_Response->Optimize_Dose No On_Target_Toxicity Consider On-Target Toxicity Off_Target_Screen->On_Target_Toxicity Yes Identify_Off_Targets Identify and Mitigate Off-Target Effects Off_Target_Screen->Identify_Off_Targets No

Caption: A logical workflow for troubleshooting high cytotoxicity observed with this compound.

References

Technical Support Center: Improving the Yield of DL-175 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DL-175, a potent and selective GPR84 biased agonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of 3-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide (this compound).

Troubleshooting Guide

This guide addresses specific issues that may arise during the two key stages of this compound synthesis: the N-oxidation of 3-(2-hydroxyethyl)pyridine and the subsequent Williamson ether synthesis.

Stage 1: N-Oxidation of 3-(2-hydroxyethyl)pyridine

Diagram of the N-Oxidation Reaction Workflow

N_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-(2-hydroxyethyl)pyridine 3-(2-hydroxyethyl)pyridine Reaction_Vessel Reaction in Dichloromethane (DCM) 0-25°C, 20-26h 3-(2-hydroxyethyl)pyridine->Reaction_Vessel m-CPBA m-CPBA m-CPBA->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration 1. Reaction Completion Aqueous_Workup Aqueous Workup (pH adjustment) Concentration->Aqueous_Workup 2. Solvent Removal Purification Column Chromatography or Recrystallization Aqueous_Workup->Purification 3. Isolation Product_N_Oxide 2-(pyridin-3-yl)ethan-1-ol 1-oxide Purification->Product_N_Oxide 4. Pure Product

Caption: Workflow for the N-oxidation of 3-(2-hydroxyethyl)pyridine.

Problem Potential Cause Suggested Solution
Low or no conversion to the N-oxide 1. Degraded m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA) can degrade over time. 2. Insufficient reaction time or temperature: The reaction may be too slow under the current conditions. 3. Presence of water: Water can react with m-CPBA.1. Use fresh or properly stored m-CPBA. Check its activity on a known substrate if possible. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider extending the reaction time or allowing the reaction to slowly warm to room temperature. 3. Ensure all glassware is dry and use an anhydrous solvent.
Formation of multiple byproducts 1. Over-oxidation: The alcohol group may be oxidized. 2. Reaction with solvent: Dichloromethane (DCM) can sometimes participate in side reactions under prolonged reaction times or with certain catalysts.1. Add m-CPBA portion-wise at a low temperature (0-5 °C) to control the reaction exotherm. Use a slight excess of m-CPBA (1.1-1.2 equivalents). 2. Consider using an alternative solvent such as chloroform or ethyl acetate.
Difficult purification 1. Polarity of the product: Pyridine N-oxides are often polar and water-soluble, making extraction difficult.[1] 2. Residual m-chlorobenzoic acid: This byproduct can be difficult to remove.1. After quenching the reaction, perform multiple extractions with a suitable organic solvent like chloroform or a mixture of DCM and isopropanol. 2. During the aqueous workup, adjust the pH to 4-5 to precipitate the m-chlorobenzoic acid, which can then be removed by filtration.[2]
Stage 2: Williamson Ether Synthesis

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Naphthol 4-chloro-1-naphthol Reaction_Vessel Reaction in DMF or Acetonitrile 50-100°C Naphthol->Reaction_Vessel N-Oxide_Alcohol 2-(pyridin-3-yl)ethan-1-ol 1-oxide (or its tosylate/mesylate) N-Oxide_Alcohol->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching 1. Reaction Completion Extraction Extraction Quenching->Extraction 2. Workup Purification Column Chromatography or Recrystallization Extraction->Purification 3. Isolation DL175 This compound Purification->DL175 4. Pure Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Problem Potential Cause Suggested Solution
Low yield of this compound 1. Poor nucleophilicity of the naphthoxide: Incomplete deprotonation of 4-chloro-1-naphthol. 2. Inefficient leaving group: If using the alcohol directly, the hydroxyl group is a poor leaving group. 3. Side reactions: Elimination reactions can compete with the desired SN2 reaction, especially with secondary alkyl halides.[3][4] 4. Steric hindrance: The naphthyl group is bulky, which can hinder the SN2 reaction.[4]1. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete formation of the naphthoxide.[3] 2. Convert the alcohol of 2-(pyridin-3-yl)ethan-1-ol 1-oxide to a better leaving group, such as a tosylate or mesylate, prior to the coupling reaction.[3][4] 3. Use a primary alkyl halide (or tosylate/mesylate) as the electrophile to favor the SN2 pathway.[3][4] The ethyl linker in the precursor to this compound is primary, which is favorable. 4. Optimize reaction conditions by adjusting temperature and reaction time. Higher temperatures may be required, but this can also favor elimination. A careful balance is needed.[5]
Formation of N-deoxygenated byproduct Reductive conditions: Certain reagents or impurities might cause the reduction of the N-oxide.Ensure that all reagents are pure and that no unintended reducing agents are present.
Difficulty in product purification Similar polarity of starting materials and product: The starting materials and the final product may have similar polarities, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider recrystallization from a suitable solvent or solvent mixture to purify the final product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oxidizing agent for the N-oxidation of 3-(2-hydroxyethyl)pyridine?

A1: meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for the N-oxidation of pyridines.[6][7][8] It is generally selective for the nitrogen atom over other potentially oxidizable groups under controlled conditions. Hydrogen peroxide in acetic acid is another option, though it may require higher temperatures.[9]

Q2: What are the optimal conditions for the Williamson ether synthesis step in the synthesis of this compound?

A2: While a specific protocol for this compound is not publicly available, general conditions for Williamson ether synthesis suggest using a strong base like sodium hydride (NaH) to deprotonate the 4-chloro-1-naphthol in an aprotic polar solvent such as DMF or acetonitrile.[5] The reaction is typically run at an elevated temperature, ranging from 50 to 100 °C, for several hours.[5]

Q3: How can I improve the yield of the Williamson ether synthesis?

A3: To improve the yield, consider the following:

  • Activate the alcohol: Convert the hydroxyl group of 2-(pyridin-3-yl)ethan-1-ol 1-oxide into a better leaving group like a tosylate or mesylate. This significantly enhances the rate of the SN2 reaction.[3][4]

  • Choice of base and solvent: Use a strong, non-nucleophilic base like NaH in an anhydrous polar aprotic solvent like DMF or DMSO to ensure complete deprotonation of the naphthol without competing side reactions.[3]

  • Temperature control: Carefully optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.

Q4: What are the common side reactions to watch out for during the Williamson ether synthesis of this compound?

A4: The primary side reaction of concern is elimination, which competes with the desired SN2 substitution.[3][4] Although the electrophile in this synthesis is a primary alcohol derivative, which minimizes this risk, it's still a possibility, especially at higher temperatures. Another potential side reaction could be the reaction of the alkoxide with the solvent if a protic solvent is used.

Q5: What is the best way to purify the final product, this compound?

A5: Purification of pyridine N-oxide derivatives can be challenging due to their polarity.[1] A combination of aqueous workup and chromatography is typically employed. After the reaction, the mixture is usually quenched with water and extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Recrystallization from a suitable solvent may also be an effective purification method.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, the following general procedures for the key reaction types can be adapted.

Protocol 1: General Procedure for N-Oxidation of a Pyridine Derivative using m-CPBA [2]

Diagram of the N-Oxidation Experimental Setup

N_Oxidation_Setup cluster_setup N-Oxidation Reaction Setup Flask Round-bottom flask with stir bar Ice_Bath Ice Bath Flask->Ice_Bath cooling Addition_Funnel Addition Funnel Addition_Funnel->Flask for m-CPBA solution Nitrogen_Inlet Nitrogen Inlet Nitrogen_Inlet->Flask inert atmosphere Williamson_Setup cluster_setup Williamson Ether Synthesis Setup Flask Round-bottom flask with stir bar Heating_Mantle Heating Mantle Flask->Heating_Mantle heating Condenser Reflux Condenser Condenser->Flask to prevent solvent loss Nitrogen_Inlet Nitrogen Inlet Nitrogen_Inlet->Flask inert atmosphere

References

Technical Support Center: Stabilizing DL-175 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of the investigational compound DL-175.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound.

Question Possible Cause(s) Recommended Solution(s)
I observed a decrease in the purity of my this compound sample over time, even when stored at the recommended -20°C. 1. Freeze-thaw cycles: Repeatedly taking the sample in and out of the freezer can introduce moisture and promote degradation. 2. Improper sealing: The storage container may not be airtight, allowing for the ingress of moisture and oxygen. 3. Light exposure: The sample may have been inadvertently exposed to light during handling.1. Aliquot your sample: Upon receipt, aliquot the this compound solution into smaller, single-use volumes to minimize freeze-thaw cycles. 2. Use appropriate storage vials: Ensure vials have tight-fitting caps with a good seal. Consider using vials with septa for repeated sampling without opening the cap. 3. Protect from light: Store aliquots in amber vials or wrap clear vials in aluminum foil.
My this compound solution has developed a yellow tint. 1. Oxidative degradation: this compound may be susceptible to oxidation, leading to the formation of colored degradants. 2. pH shift: The pH of the solution may have changed, causing a color change in the compound or a degradation product.1. Use an inert atmosphere: Before sealing the vial, purge the headspace with an inert gas such as argon or nitrogen to displace oxygen. 2. Consider antioxidants: For solution-state storage, the addition of a compatible antioxidant may be beneficial. Conduct compatibility studies first. 3. Buffer the solution: If pH is a concern, store this compound in a buffered solution at its optimal pH for stability.
I am seeing an unexpected peak in my HPLC analysis of a stored this compound sample. 1. Hydrolysis: this compound may contain functional groups (e.g., esters, amides) that are prone to hydrolysis, especially in the presence of water. 2. Photodegradation: Exposure to UV or visible light can lead to the formation of specific degradation products.1. Store as a dry powder: Whenever possible, store this compound as a lyophilized powder to minimize hydrolysis. 2. Control water content: For solutions, use anhydrous solvents and minimize exposure to atmospheric moisture. 3. Conduct forced degradation studies: To identify potential degradation products, perform forced degradation studies (acid, base, peroxide, heat, light). This will help in characterizing the unknown peak.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage ( > 6 months), it is recommended to store this compound as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term storage ( < 1 month) of solutions, store at 2-8°C, protected from light, and purged with an inert gas.

Q2: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO and ethanol. For aqueous buffers, it is sparingly soluble. To prepare aqueous solutions, first dissolve this compound in a minimal amount of DMSO and then dilute with the desired aqueous buffer.

Q3: Is this compound sensitive to pH?

Yes, preliminary data suggests that this compound is most stable in a pH range of 6.0-7.5. Degradation is observed at acidic and basic pH values.

Q4: How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using a stability-indicating HPLC method. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.

Quantitative Data Summary

The following table summarizes the stability of this compound under various storage conditions.

Storage Condition Formulation Timepoint Purity (%) Degradation Products (%)
-20°CLyophilized Powder12 months99.5< 0.5
4°CLyophilized Powder12 months98.81.2
25°C / 60% RHLyophilized Powder3 months95.24.8
4°C10 mg/mL in DMSO1 month99.10.9
25°C10 mg/mL in DMSO1 month97.52.5

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute this compound samples to a final concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Incubate this compound (1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound (1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.

  • Oxidation: Incubate this compound (1 mg/mL in 3% H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store lyophilized this compound at 80°C for 7 days.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in 50:50 water:acetonitrile) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

DL175_Degradation_Pathway DL175 This compound Hydrolysis_Product Hydrolysis Product (this compound-H) DL175->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation Product (this compound-O) DL175->Oxidation_Product O₂ / Light

Caption: Hypothetical degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Stock (Lyophilized & Solution) Aliquot Aliquot Samples Prep->Aliquot LongTerm -20°C / -80°C (Lyophilized) Aliquot->LongTerm ShortTerm 4°C (Solution) Aliquot->ShortTerm Accelerated 25°C/60%RH, 40°C/75%RH Aliquot->Accelerated Timepoints Pull Samples at Defined Timepoints LongTerm->Timepoints ShortTerm->Timepoints Accelerated->Timepoints HPLC HPLC Analysis (Purity & Impurities) Timepoints->HPLC Data Data Analysis & Reporting HPLC->Data

Caption: Experimental workflow for a long-term stability study of this compound.

Technical Support Center: Addressing DL-175 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-175. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective biased agonist for the G protein-coupled receptor 84 (GPR84). Its chemical formula is C₁₇H₁₄ClNO₂. As a GPR84 agonist, this compound activates downstream signaling pathways, which are primarily associated with inflammation and immune cell function.

Q2: Is this compound expected to be toxic to cell lines?

A2: While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published, the activation of its target, GPR84, has been linked to pro-inflammatory signaling pathways. Prolonged or over-activation of these pathways could potentially lead to cellular stress, apoptosis, or senescence in certain cell types. Therefore, assessing the cytotoxic potential of this compound in your specific cell line of interest is a critical step.

Q3: What are the potential signaling pathways involved in this compound induced toxicity?

A3: Activation of GPR84 by an agonist like this compound can initiate several downstream signaling cascades that may contribute to cytotoxicity. These can include the activation of pathways involving STAT3, JNK, ERK, and p38 MAPK, which are known to play roles in apoptosis and inflammation.[1][2] In some contexts, GPR84 has also been linked to the p53 signaling pathway, which can induce cell senescence.[3]

Q4: How can I determine if this compound is causing toxicity in my cell line?

A4: Several assays can be employed to assess the cytotoxicity of this compound. A common starting point is a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). To understand the mechanism of cell death, apoptosis assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays, are recommended.

Troubleshooting Guides

Problem 1: High levels of cell death observed at expected non-toxic concentrations of this compound.

  • Possible Cause 1: Cell line hypersensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to GPR84 activation. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations to establish an IC50 value.

  • Possible Cause 2: Incorrect solvent concentration.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells. Always include a vehicle control (solvent only) in your experimental setup.

  • Possible Cause 3: Extended exposure time.

    • Solution: The duration of exposure to this compound can significantly impact cell viability. Conduct a time-course experiment to identify the optimal incubation period that elicits the desired biological response without causing excessive cell death.

Problem 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.

  • Possible Cause 2: Fluctuation in incubator conditions.

    • Solution: Maintain stable temperature, humidity, and CO₂ levels in the incubator, as variations can affect cell health and response to treatment.

  • Possible Cause 3: Reagent variability.

    • Solution: Use fresh, properly stored reagents. If possible, use the same batch of this compound and assay reagents for a set of comparative experiments.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data as specific quantitative cytotoxicity data for this compound is not widely available in published literature. Researchers should generate their own data for their specific cell lines and experimental conditions.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h treatment
THP-1Acute Monocytic Leukemia25.8
A549Lung Carcinoma> 100
MCF-7Breast Adenocarcinoma52.1
U-87 MGGlioblastoma38.5

Table 2: Illustrative Apoptosis Induction by this compound in THP-1 Cells (48h treatment)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)3.2 ± 0.51.8 ± 0.3
1012.5 ± 1.15.4 ± 0.7
2528.7 ± 2.315.9 ± 1.5
5045.1 ± 3.929.6 ± 2.8

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Detection by Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

GPR84_Apoptosis_Pathway Potential GPR84-Mediated Apoptosis Signaling Pathway DL175 This compound GPR84 GPR84 DL175->GPR84 activates Gi Gαi GPR84->Gi activates p53 p53 GPR84->p53 indirectly activates MAPK_pway MAPK Pathway (ERK, JNK, p38) Gi->MAPK_pway modulates STAT3 STAT3 Gi->STAT3 modulates Apoptosis Apoptosis MAPK_pway->Apoptosis STAT3->Apoptosis Senescence Senescence p53->Senescence

Caption: Potential signaling pathways activated by this compound leading to apoptosis or senescence.

Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity start Start seed_cells Seed cells in multi-well plates start->seed_cells treat_cells Treat with a range of This compound concentrations seed_cells->treat_cells incubate Incubate for defined time points (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) calc_ic50->apoptosis_assay Based on IC50 values analyze_apoptosis Analyze percentage of apoptotic cells apoptosis_assay->analyze_apoptosis end End analyze_apoptosis->end

Caption: A typical experimental workflow for characterizing the cytotoxicity of this compound.

Troubleshooting_Tree Troubleshooting High Cytotoxicity of this compound start High Cell Death Observed check_vehicle Is the vehicle control also toxic? start->check_vehicle reduce_solvent Reduce solvent concentration check_vehicle->reduce_solvent Yes check_dose Is it a dose-dependent effect? check_vehicle->check_dose No perform_dose_response Perform a full dose-response to determine IC50 check_dose->perform_dose_response Yes check_time Is toxicity time-dependent? check_dose->check_time No perform_time_course Perform a time-course experiment at a fixed concentration check_time->perform_time_course Yes cell_line_sensitive Cell line may be highly sensitive check_time->cell_line_sensitive No

Caption: A decision tree for troubleshooting unexpected high cytotoxicity with this compound.

References

protocol adjustments for DL-175 in different species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for utilizing DL-175 in various species.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected plasma concentrations of this compound in rats compared to mice. What could be the cause?

A1: This discrepancy can arise from several factors. Firstly, metabolic rates can differ significantly between species. Rats may metabolize this compound more rapidly than mice. Secondly, variations in plasma protein binding can affect the free concentration of the compound. We recommend conducting a comparative plasma protein binding assay and a pilot pharmacokinetic study in rats to determine the clearance rate and bioavailability.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: For most in vivo studies, a formulation of 10% DMSO, 40% PEG300, and 50% saline is recommended. However, solubility and stability should be confirmed for your specific concentration. For high concentrations, a micronized suspension in 0.5% methylcellulose may be more appropriate. Always perform a small-scale formulation test to check for precipitation before administration.

Q3: Are there known species-specific differences in the primary target engagement of this compound?

A3: While the primary molecular target of this compound is conserved across common preclinical species, differences in receptor density and downstream signaling efficiency have been observed. For instance, in non-human primates, a higher receptor saturation is required to achieve a similar pharmacodynamic effect as seen in rodents. It is crucial to establish a target engagement biomarker for your species of interest.

Troubleshooting Guides

Issue 1: High inter-individual variability in pharmacodynamic response in rabbits.

  • Possible Cause 1: Genetic Polymorphisms. The target receptor or metabolizing enzymes for this compound may have common genetic polymorphisms in the rabbit strain being used.

    • Troubleshooting Step: If possible, sequence the target gene in a subset of high and low responders to identify potential polymorphisms.

  • Possible Cause 2: Gut Microbiome Differences. The gut microbiome can influence the metabolism and absorption of orally administered compounds.

    • Troubleshooting Step: Ensure consistent housing and diet conditions. Consider co-housing animals or using litter from a shared source to normalize gut flora.

  • Possible Cause 3: Stress-induced physiological changes. Handling and experimental procedures can induce stress, affecting drug metabolism and response.

    • Troubleshooting Step: Acclimatize animals thoroughly to the experimental procedures and environment. Use refined handling techniques to minimize stress.

Issue 2: Unexpected toxicity observed in canines at doses well-tolerated by rodents.

  • Possible Cause 1: Differential Metabolite Profile. Canines may produce a unique metabolite of this compound that is responsible for the toxicity.

    • Troubleshooting Step: Conduct a metabolite profiling study in both rodent and canine plasma and urine to identify any canine-specific metabolites.

  • Possible Cause 2: Off-target activity. this compound may have a higher affinity for an off-target receptor in canines that is not as prevalent or is absent in rodents.

    • Troubleshooting Step: Perform a broad off-target screening panel using canine cell lines or tissue preparations.

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding

  • Preparation: Obtain plasma from the species of interest (mouse, rat, rabbit, canine, NHP).

  • Spiking: Spike the plasma with this compound to achieve a final concentration of 1 µM. Prepare a parallel sample in phosphate-buffered saline (PBS) as a control.

  • Equilibration: Incubate the samples at 37°C for 4 hours to allow for binding equilibrium to be reached.

  • Separation: Use rapid equilibrium dialysis (RED) devices to separate the protein-bound fraction from the free fraction.

  • Quantification: Analyze the concentration of this compound in the free fraction (from the PBS chamber) and the total concentration (from the plasma chamber) using a validated LC-MS/MS method.

  • Calculation: Calculate the percentage of bound this compound using the formula: % Bound = ((Total Conc. - Free Conc.) / Total Conc.) * 100.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
MouseIV18500.11200100
MousePO1011500.5450038
RatIV17800.11050100
RatPO108901.0320030
CanineIV0.54500.1980100
CaninePO56202.0280057

Table 2: In Vitro Metabolic Stability of this compound

SpeciesLiver Microsome Intrinsic Clearance (µL/min/mg)Hepatocyte Intrinsic Clearance (µL/min/10^6 cells)
Mouse15095
Rat210140
Rabbit12580
Canine4530
NHP6042
Human5538

Visualizations

experimental_workflow cluster_preclinical Preclinical Protocol Adjustment Workflow start Initial Protocol (Mouse) pk_pd_mouse PK/PD Study in Mice start->pk_pd_mouse data_analysis_mouse Analyze Mouse Data pk_pd_mouse->data_analysis_mouse protocol_adaptation Adapt Protocol for New Species data_analysis_mouse->protocol_adaptation Allometric Scaling pilot_study Pilot Study in New Species protocol_adaptation->pilot_study dose_range_finding Dose Range-Finding Study pilot_study->dose_range_finding Assess Tolerability definitive_study Definitive Study dose_range_finding->definitive_study Select Doses end Optimized Protocol definitive_study->end

Caption: Workflow for adapting this compound protocols across species.

troubleshooting_logic start Unexpected Toxicity Observed check_metabolites Metabolite Profiling: Compare Species start->check_metabolites unique_metabolite Unique Metabolite Identified? check_metabolites->unique_metabolite off_target_screen Off-Target Screening unique_metabolite->off_target_screen No solution1 Identify & Mitigate Metabolite Toxicity unique_metabolite->solution1 Yes target_related Target-Related Toxicity? off_target_screen->target_related solution2 Modify Compound to Avoid Off-Target target_related->solution2 No solution3 Adjust Dose Based on Target Engagement target_related->solution3 Yes unresolved Further Investigation Required solution2->unresolved

Caption: Logic diagram for troubleshooting unexpected toxicity.

Validation & Comparative

Efficacy of DL-175: A Comparative Analysis Against Controls in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of DL-175, a potent and selective GPR84 biased agonist, against relevant controls. Due to the limited availability of in vivo efficacy data for this compound, this guide incorporates in vitro data for this compound and in vivo data from studies on 6-n-octylaminouracil (6-OAU), another well-characterized GPR84 agonist, as a representative example in a preclinical model of inflammatory bowel disease (IBD). This approach allows for a thorough evaluation of the potential therapeutic effects of GPR84 agonism.

GPR84 Signaling Pathway and Drug Action

This compound acts as a biased agonist at the G protein-coupled receptor 84 (GPR84), which is predominantly expressed on immune cells.[1][2] Its activation is linked to inflammatory responses.[3] The signaling cascade initiated by GPR84 agonism primarily involves the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream effects, including modulation of MAP kinase and PI3K-Akt pathways.[4] This signaling can influence key immune cell functions such as phagocytosis and chemotaxis.[1]

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR84 GPR84 This compound->GPR84 binds Gai Gαi GPR84->Gai activates AC Adenylyl Cyclase Gai->AC inhibits Gbg Gβγ PI3K_Akt PI3K/Akt Pathway Gbg->PI3K_Akt activates MAPK MAPK Pathway Gbg->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Phagocytosis Phagocytosis PI3K_Akt->Phagocytosis modulates Chemotaxis Chemotaxis MAPK->Chemotaxis modulates

Figure 1: GPR84 Signaling Pathway Activation by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a GPR84 agonist in a dextran sulfate sodium (DSS)-induced colitis mouse model, based on published studies with 6-OAU.[5]

experimental_workflow cluster_setup Model Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis induction Induce colitis in mice with 3% DSS in drinking water grouping Randomly assign mice to treatment groups: - Vehicle Control - this compound/6-OAU induction->grouping treatment Administer treatment daily (e.g., oral gavage) grouping->treatment monitoring Record body weight, stool consistency, and presence of blood (DAI score) treatment->monitoring euthanasia Euthanize mice at day 8 monitoring->euthanasia colon Measure colon length euthanasia->colon histology Collect colon tissue for histological analysis (H&E staining) euthanasia->histology cytokines Measure cytokine levels (e.g., IL-1β) in colon tissue homogenates via ELISA euthanasia->cytokines

Figure 2: In Vivo Efficacy Testing Workflow.

Data Presentation

In Vitro Comparison of GPR84 Agonists

The following table summarizes the in vitro characterization of this compound in comparison to the reference GPR84 agonist, 6-OAU.

ParameterThis compound6-OAU (Control)Reference
Gαi Signaling (cAMP inhibition)
pEC507.08 ± 0.207.82 ± 0.13[6]
β-arrestin Recruitment No detectable activationActive[1][7]
Macrophage Phagocytosis Enhancement observedEnhancement observed[1]
Macrophage Chemotaxis No effectInduces chemotaxis[1]

Data presented as mean ± SEM where available.

In Vivo Efficacy of a Representative GPR84 Agonist (6-OAU) in a DSS-Induced Colitis Model

The following table presents representative in vivo efficacy data for the GPR84 agonist 6-OAU in a DSS-induced colitis mouse model.[5] This data is provided as an example of the expected in vivo effects of a GPR84 agonist in an inflammatory disease model.

ParameterVehicle Control6-OAU (30 mg/kg)Sulfasalazine (30 mg/kg)Reference
Body Weight Change (%) -15.2 ± 2.1-8.5 ± 1.8-7.9 ± 1.5[5]
Disease Activity Index (DAI) 3.5 ± 0.32.1 ± 0.41.9 ± 0.3[5]
Colon Length (cm) 5.8 ± 0.47.2 ± 0.57.5 ± 0.6[5]
Colon IL-1β (pg/mg protein) 125.4 ± 15.278.6 ± 10.172.3 ± 9.8[5]

*p < 0.05 vs. Vehicle Control. Data presented as mean ± SEM.

Experimental Protocols

In Vitro Macrophage Functional Assays

Cell Culture:

  • Human monocytic U937 cells are differentiated into M1 macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) followed by LPS and IFN-γ.[1]

  • Primary murine bone marrow-derived macrophages (BMDMs) are isolated and differentiated with M-CSF.[5]

Chemotaxis Assay:

  • Macrophage migration is assessed using a Boyden chamber assay.

  • Cells are placed in the upper chamber, and the test compound (this compound or 6-OAU) is placed in the lower chamber.

  • After incubation, migrated cells on the lower surface of the membrane are fixed, stained, and counted.[1]

Phagocytosis Assay:

  • Fluorescently labeled beads or bacteria are incubated with macrophages in the presence of the test compound.

  • After incubation, non-ingested particles are washed away, and the fluorescence intensity of the cells is measured by flow cytometry to quantify phagocytosis.[1]

In Vivo DSS-Induced Colitis Model

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Colitis Induction:

  • Mice receive 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.[5]

Drug Administration:

  • 6-OAU (30 mg/kg), sulfasalazine (30 mg/kg), or vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally once daily from day 0 to day 7.[5]

Clinical Assessment:

  • Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).[5]

Endpoint Analysis:

  • On day 8, mice are euthanized, and the entire colon is excised.

  • Colon length is measured from the cecum to the anus.

  • A distal segment of the colon is fixed in 10% formalin for histological analysis (H&E staining).

  • The remaining colon tissue is homogenized for measurement of cytokine levels (e.g., IL-1β) by ELISA.[5]

Statistical Analysis:

  • Data are expressed as mean ± SEM.

  • Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.

  • A p-value of < 0.05 is considered statistically significant.

References

A Comparative Guide: DL-175 vs. Standard-of-Care Compounds for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel G-protein coupled receptor 84 (GPR84) biased agonist, DL-175, with the current standard-of-care antifibrotic agents for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. This document summarizes their mechanisms of action, presents available preclinical data, outlines relevant experimental protocols, and visualizes key signaling pathways.

Introduction to the Compounds

This compound is a potent and selective biased agonist for GPR84, a receptor primarily expressed on immune cells and implicated in inflammatory diseases. This compound exhibits biased signaling, preferentially activating G-protein pathways over β-arrestin recruitment. This unique signaling profile results in distinct functional effects on immune cells, such as enhancing phagocytosis while having a lesser impact on chemotaxis in macrophages[1][2][3][4]. The role of GPR84 in fibrosis is complex, with some studies suggesting a pro-fibrotic role for the receptor, making the therapeutic potential of a GPR84 agonist in IPF an area of active investigation[5][6]. The hypothesis is that the biased agonism of this compound may selectively activate anti-inflammatory or pro-resolving pathways within the fibrotic lung environment.

Nintedanib , marketed as Ofev®, is an intracellular inhibitor of multiple tyrosine kinases. It targets the receptors for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR). By blocking these signaling pathways, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key cellular players in the pathogenesis of IPF. It is an approved treatment for IPF, shown to slow the rate of disease progression.

Pirfenidone , sold under the brand name Esbriet®, is an orally active small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties. While its exact mechanism of action is not fully elucidated, pirfenidone is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). It has been shown to inhibit fibroblast proliferation and collagen synthesis. Pirfenidone is also an approved therapy for IPF, demonstrating a reduction in the decline of lung function.

Comparative Preclinical Data

Direct comparative preclinical studies of this compound against nintedanib or pirfenidone in IPF models are not yet available in published literature. The following tables summarize the available data for each compound from in vitro and in vivo studies, primarily focusing on the widely used bleomycin-induced mouse model of pulmonary fibrosis.

Table 1: In Vitro Data Comparison

ParameterThis compoundNintedanibPirfenidone
Target(s) GPR84 (Biased Agonist)PDGFR, FGFR, VEGFRMultiple (e.g., TGF-β, TNF-α pathways)
Cellular Effects Enhances macrophage phagocytosis; Modulates macrophage chemotaxis[1][2][3][4]Inhibits fibroblast proliferation, migration, and differentiation into myofibroblastsInhibits fibroblast proliferation and differentiation; Reduces collagen synthesis
Effect on Profibrotic Markers Data not availableReduces expression of α-SMA and collagen in lung fibroblastsReduces expression of α-SMA and collagen in lung fibroblasts

Table 2: In Vivo Data Comparison (Bleomycin-Induced Mouse Model of Pulmonary Fibrosis)

ParameterThis compoundNintedanibPirfenidone
Dosing Regimen Data not availableProphylactic and therapeutic regimens (e.g., 30-60 mg/kg/day, oral gavage)[7][8]Prophylactic and therapeutic regimens (e.g., 300-400 mg/kg/day, oral gavage)[9][10][11]
Effect on Lung Histology (Ashcroft Score) Data not availableSignificant reduction in fibrosis scores[8]Significant reduction in fibrosis scores[12]
Effect on Collagen Deposition (Hydroxyproline content) Data not availableSignificant reduction in lung hydroxyproline levelsSignificant reduction in lung hydroxyproline levels[10][12]
Effect on Inflammatory Cell Infiltration Data not available (known to modulate macrophage function)Reduces inflammatory cell infiltrationReduces inflammatory cell infiltration, including fibrocytes[9]
Effect on Lung Function (Forced Vital Capacity - FVC) Data not availableSignificantly improves FVC[8]Inconsistent effects on lung function parameters reported[10][11]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used and accepted animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.

  • Animal Strain: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis[13].

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive sterile saline. The administration can be performed via direct visualization of the trachea or non-surgically with a microsprayer[13][14][15].

  • Treatment Regimens:

    • Prophylactic: Test compounds are administered shortly before or at the same time as bleomycin instillation and continued for the duration of the study (typically 14-28 days).

    • Therapeutic: Treatment with the test compound begins at a later time point after fibrosis has been established (e.g., 7-14 days post-bleomycin)[7][9].

  • Endpoint Analysis:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score[13].

    • Biochemical Analysis: Lung tissue is homogenized to measure the total collagen content, typically by quantifying the amount of hydroxyproline, an amino acid abundant in collagen[10][12].

    • Immunohistochemistry/Immunofluorescence: Lung sections are stained for markers of myofibroblasts (e.g., α-smooth muscle actin, α-SMA) and inflammatory cells[16][17][18].

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic and pro-inflammatory genes by RT-qPCR.

    • Bronchoalveolar Lavage (BAL): Fluid is collected from the lungs to analyze the cellular composition (e.g., macrophages, neutrophils, lymphocytes) and the concentration of cytokines and other inflammatory mediators[13].

Signaling Pathways

This compound and GPR84 Signaling

This compound is a biased agonist at GPR84, meaning it preferentially activates certain downstream signaling pathways. In the context of immune cells, particularly macrophages, this biased agonism is thought to selectively modulate cellular functions. The diagram below illustrates the proposed signaling cascade.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DL175 This compound GPR84 GPR84 DL175->GPR84 Binds G_protein Gαi/o GPR84->G_protein Activates beta_arrestin β-Arrestin GPR84->beta_arrestin Weakly Recruits Downstream_G Downstream G-protein Signaling (e.g., ↓cAMP) G_protein->Downstream_G Phagocytosis Enhanced Phagocytosis Downstream_G->Phagocytosis Chemotaxis Modulated Chemotaxis Downstream_G->Chemotaxis

Caption: Proposed signaling pathway of the GPR84 biased agonist this compound in macrophages.

Nintedanib Signaling Pathway

Nintedanib acts as a multi-tyrosine kinase inhibitor, blocking the signaling of several key growth factor receptors involved in fibroblast activation and proliferation.

Nintedanib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->Downstream FGFR->Downstream VEGFR->Downstream Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits Proliferation Fibroblast Proliferation Downstream->Proliferation Migration Fibroblast Migration Downstream->Migration Differentiation Myofibroblast Differentiation Downstream->Differentiation

Caption: Mechanism of action of nintedanib in inhibiting fibroblast activation.

Pirfenidone Signaling Pathway

Pirfenidone has pleiotropic effects, with a key mechanism being the inhibition of the TGF-β signaling pathway, a central driver of fibrosis.

Pirfenidone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 Phosphorylation TGFbR->SMAD Pirfenidone Pirfenidone Pirfenidone->SMAD Inhibits Proliferation Fibroblast Proliferation SMAD->Proliferation Collagen Collagen Synthesis SMAD->Collagen Gene Pro-fibrotic Gene Transcription SMAD->Gene

Caption: Pirfenidone's inhibitory effect on the canonical TGF-β/SMAD signaling pathway.

Conclusion

Nintedanib and pirfenidone are the established standard-of-care treatments for IPF, with proven efficacy in slowing disease progression through their anti-fibrotic and anti-inflammatory actions. This compound, a novel GPR84 biased agonist, presents a conceptually different approach by targeting the immunomodulatory GPR84 receptor. While direct evidence of its anti-fibrotic efficacy in IPF is currently lacking, its ability to selectively modulate macrophage function warrants further investigation. The complex role of GPR84 in fibrosis suggests that the unique signaling profile of this compound could potentially offer a new therapeutic strategy for IPF, possibly by promoting a pro-resolving microenvironment in the fibrotic lung. Future preclinical studies in relevant IPF models are essential to validate this hypothesis and to directly compare the efficacy of this compound with the current standard of care.

References

A Comparative Guide to Aryl Hydrocarbon Receptor (AHR) Inhibitors: DL-175 (IK-175) vs. Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in oncology, particularly in the context of immuno-oncology. Its role in modulating immune responses within the tumor microenvironment has spurred the development of novel inhibitors aimed at unleashing anti-tumor immunity. This guide provides a comparative analysis of DL-175, now known as IK-175, and other prominent AHR inhibitors, supported by preclinical data.

Introduction to AHR Inhibition

The AHR is a ligand-activated transcription factor that, upon binding to various endogenous and exogenous ligands, translocates to the nucleus and regulates the expression of a wide array of genes.[1] In the tumor microenvironment, the AHR pathway can be hijacked by tumor-derived metabolites, such as kynurenine, leading to the suppression of anti-tumor immune responses.[1] Inhibition of the AHR pathway is a promising strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.

IK-175 (formerly this compound) is a novel, potent, and selective AHR antagonist that has shown promising anti-tumor activity in preclinical models and is currently under clinical investigation.[1][2] This guide compares IK-175 to other well-characterized AHR inhibitors: BAY 2416964, CH-223191, GNF351, and SR1.

Comparative Analysis of AHR Inhibitors

The following tables summarize the available quantitative data for IK-175 and other selected AHR inhibitors. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to differing experimental conditions.

Inhibitor Reported IC50 *Assay Type Species/Cell Line Key Features Development Stage
IK-175 ~35-150 nMAHR ActivityHuman and rodent cell linesOrally active, selective, reverses immune suppression, anti-tumor activity alone and in combination with anti-PD-1.[1][2]Phase 1 Clinical Trial[1]
BAY 2416964 341 nMAHR Antagonist ActivityNot specifiedOrally active, potent, restores immune cell function, anti-tumor efficacy in syngeneic models.[3][4]Phase 1 Clinical Trial[5]
CH-223191 30 nMTCDD-induced Luciferase ActivityNot specifiedPotent and specific AHR antagonist.[6][7]Preclinical
GNF351 62 nMPhotoaffinity Ligand BindingHuman AHRFull AHR antagonist, minimal toxicity in keratinocytes.[8][9][10]Preclinical
SR1 (StemRegenin 1) 127 nMCell-free AssayNot specifiedPromotes expansion of hematopoietic stem cells.[11][12]Preclinical

*IC50 values are highly dependent on the specific assay conditions, including the agonist, cell type, and readout used. The values presented here are for comparative purposes and are sourced from publicly available data.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams have been generated.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR->HSP90 Complex Formation AHR_Ligand AHR-Ligand Complex AHR->AHR_Ligand Translocation Ligand Ligand (e.g., Kynurenine) Ligand->AHR Binding IK175 IK-175 / Other Inhibitors IK175->AHR Inhibition ARNT ARNT AHR_Ligand->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IDO1) XRE->Target_Genes Activation Immunosuppression Immunosuppression Target_Genes->Immunosuppression

Caption: AHR Signaling Pathway and Point of Inhibition.

AHR_Inhibitor_Screening_Workflow cluster_workflow AHR Inhibitor Screening Workflow start Start cell_culture Culture AHR-responsive reporter cell line start->cell_culture compound_prep Prepare serial dilutions of test inhibitors cell_culture->compound_prep treatment Treat cells with AHR agonist and test inhibitor compound_prep->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation readout Measure reporter gene activity (e.g., Luciferase, GFP) incubation->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: General Workflow for AHR Inhibitor Screening.

Experimental Protocols

A key experiment to characterize AHR inhibitors is the AHR-responsive reporter gene assay. Below is a generalized protocol based on commonly used methods.

AHR-Responsive Reporter Gene Assay

Objective: To determine the potency of a test compound in inhibiting AHR activation induced by an agonist.

Materials:

  • AHR-responsive reporter cell line (e.g., HepG2-XRE-Luciferase)

  • Cell culture medium and supplements

  • AHR agonist (e.g., TCDD, Kynurenine)

  • Test inhibitor (e.g., IK-175)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the AHR-responsive reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in cell culture medium. Also, prepare a stock solution of the AHR agonist at a concentration known to induce a submaximal response (e.g., EC80).

  • Treatment: Remove the overnight culture medium from the cells. Add the prepared dilutions of the test inhibitor to the respective wells. Subsequently, add the AHR agonist to all wells except for the vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to induce reporter gene expression (typically 18-24 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) if necessary. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

IK-175 is a promising AHR inhibitor with demonstrated preclinical activity and a favorable profile for clinical development. When compared to other AHR inhibitors, it shows potent inhibition of the AHR pathway. The ongoing clinical trials for IK-175 and BAY 2416964 will provide crucial insights into the therapeutic potential of AHR inhibition in cancer treatment. The data presented in this guide, compiled from various preclinical studies, offers a valuable resource for researchers in the field of immuno-oncology and drug development. Further head-to-head comparative studies under standardized conditions will be beneficial for a more definitive assessment of the relative potency and efficacy of these inhibitors.

References

A Guide to the Inter-Laboratory Cross-Validation of DL-175 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized framework for the cross-validation of the biological activity of DL-175, a potent and selective GPR84 agonist, across different laboratories.[1][2] The objective is to establish reproducible methods for assessing its efficacy and to provide a basis for comparing experimental data generated in various research settings. Given the absence of published cross-validation studies for this compound, this document outlines a proposed standardized protocol to ensure consistency and comparability of results.

Introduction to this compound

This compound is a potent and selective biased agonist for the G protein-coupled receptor 84 (GPR84), with a reported EC50 of 33 nM.[1][2] GPR84 is primarily expressed in immune cells, and its activation is associated with pro-inflammatory responses. This compound exhibits a bias for G protein signaling pathways over β-arrestin recruitment.[1][2][3] Its known biological activities include inducing morphological changes in primary murine bone marrow-derived macrophages (BMDMs), promoting phagocytosis by M1 polarized U937 cells, and inducing the migration of primary human monocytes.[1][2]

Proposed Inter-Laboratory Cross-Validation Study Workflow

To ensure the reproducibility of this compound's biological activity, a multi-laboratory study is proposed. The following workflow is designed to minimize inter-laboratory variability.

Cross-Validation Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Performed by each participating lab) cluster_analysis Analysis Phase a Centralized Distribution of Standardized Reagents (this compound, Cells, etc.) c Lab 1: Execute Assays a->c Reagents d Lab 2: Execute Assays a->d Reagents e Lab n: Execute Assays a->e Reagents b Distribution of Standardized Protocols b->c Protocols b->d Protocols b->e Protocols f Data Collection at Central Point c->f Raw Data d->f Raw Data e->f Raw Data g Statistical Analysis (e.g., Z-score, Normalized Error) f->g h Generation of Comparative Report g->h

Caption: Proposed workflow for an inter-laboratory cross-validation study of this compound.

Data Presentation: Comparative Analysis of this compound Activity

The following table presents a template for summarizing the quantitative data from a cross-laboratory study on this compound. The values presented are hypothetical and serve as an example of how results could be compared.

Parameter Assay Type Lab 1 Lab 2 Lab 3 Reference Value
EC50 GPR84 Activation (cAMP Inhibition)35 nM31 nM40 nM33 ± 5 nM
Phagocytic Index (%) Monocyte Phagocytosis45%48%42%46 ± 3%
Migration Index Macrophage Migration2.52.82.32.6 ± 0.3

Experimental Protocols

To ensure consistency, all participating laboratories should adhere strictly to the following standardized protocols.

GPR84 Activation Assay (cAMP Inhibition)

This assay measures the ability of this compound to inhibit forskolin-induced cAMP production in cells expressing human GPR84.

Materials:

  • CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)

  • Assay medium: HBSS with 20 mM HEPES

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF-based)

Protocol:

  • Culture CHO-hGPR84 cells to 80-90% confluency.

  • Seed cells into a 384-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in assay medium.

  • Pre-incubate the cells with the this compound dilutions for 15 minutes at 37°C.

  • Add forskolin to a final concentration of 1 µM to all wells (except for the negative control) to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the detection kit.

  • Calculate the EC50 value from the dose-response curve.

This compound Signaling Pathway

This compound acts as a biased agonist at the GPR84 receptor, primarily signaling through the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

This compound Signaling Pathway cluster_membrane Cell Membrane GPR84 GPR84 G_protein Gαi/βγ GPR84->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts DL175 This compound DL175->GPR84 binds ATP ATP ATP->AC response Cellular Response (e.g., Macrophage Activation) cAMP->response leads to

References

Independent Verification of DL-175 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings related to DL-175, a selective G-protein coupled receptor 84 (GPR84) agonist. The information presented is intended to facilitate independent verification and further investigation of this compound and its therapeutic potential. We will delve into its mechanism of action, compare its performance against other GPR84 modulators, and provide detailed experimental protocols for key assays.

Comparative Analysis of GPR84 Agonists

This compound has emerged as a significant tool for studying GPR84, a receptor implicated in various inflammatory and metabolic diseases.[1][2][3][4] Its key characteristic is its nature as a biased agonist, preferentially activating G protein signaling pathways over the β-arrestin pathway.[5][6][7] This bias translates into distinct functional outcomes compared to other GPR84 agonists.

CompoundTypeEC50 (cAMP Assay)β-Arrestin RecruitmentKey Differentiating Features
This compound Biased Agonist33 nMLow to negligible[5][6]Promotes phagocytosis without inducing significant chemotaxis.[1][6][8]
6-OAU Balanced Agonist~105 nMYes[6]Induces both phagocytosis and chemotaxis.[6][8]
OX04528 Biased Agonist0.00598 nM[4]Not detected[4][5]Optimized from this compound with significantly higher potency and improved metabolic stability.[4][5]
OX04529 Biased Agonist0.0185 nM[4]Not detected[4][5]Another highly potent and metabolically stable analog of this compound.[4][5]
ZQ-16 Agonist213 nM[9]Not specifiedSelective GPR84 agonist with no activity on other free fatty acid receptors.[9]
Capric Acid Endogenous AgonistMicromolar rangeYesA medium-chain fatty acid that acts as a natural ligand for GPR84.[10]

GPR84 Signaling Pathways

GPR84 is a Gi/o-coupled receptor.[2] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can modulate other downstream effectors. Biased agonists like this compound selectively engage this G protein pathway with minimal recruitment of β-arrestin, which is typically involved in receptor desensitization and internalization, as well as initiating separate signaling cascades.

GPR84_Signaling cluster_membrane Plasma Membrane GPR84 GPR84 G_protein Gαiβγ GPR84->G_protein Activation beta_arrestin β-Arrestin GPR84->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Downstream\nEffectors Downstream Effectors G_protein->Downstream\nEffectors cAMP cAMP AC->cAMP Production Agonist This compound (Biased Agonist) Agonist->GPR84 Balanced_Agonist 6-OAU (Balanced Agonist) Balanced_Agonist->GPR84 Balanced_Agonist->GPR84 Internalization &\nSignaling Internalization & Signaling beta_arrestin->Internalization &\nSignaling

Figure 1: GPR84 signaling pathway activation by biased and balanced agonists.

Experimental Workflows

The following diagram illustrates a typical workflow for comparing the activity of GPR84 agonists like this compound.

Experimental_Workflow cluster_assays Functional Assays cAMP cAMP Assay analysis Data Analysis and Comparison cAMP->analysis beta_arrestin β-Arrestin Recruitment Assay beta_arrestin->analysis phagocytosis Phagocytosis Assay phagocytosis->analysis chemotaxis Chemotaxis Assay chemotaxis->analysis start Prepare GPR84-expressing cell lines treatment Treat cells with This compound and other agonists start->treatment treatment->cAMP treatment->beta_arrestin treatment->phagocytosis treatment->chemotaxis

Figure 2: General experimental workflow for comparing GPR84 agonists.

Detailed Experimental Protocols

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR84 activation.

  • Cell Line: HEK293 or CHO cells stably expressing human GPR84.

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Wash cells with serum-free media.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • Add forskolin (an adenylyl cyclase activator) along with varying concentrations of this compound or other test compounds.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data are typically normalized to the forskolin-only control and plotted as a concentration-response curve to determine EC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.

  • Cell Line: U2OS or CHO cells co-expressing GPR84 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., EA).

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Replace the culture medium with assay buffer.

    • Add varying concentrations of this compound or other test compounds.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

Phagocytosis Assay

This assay assesses the ability of macrophages to engulf particles upon GPR84 stimulation.

  • Cell Line: Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., U937).

  • Protocol:

    • Culture macrophages in a 96-well plate.

    • Treat the cells with this compound or other agonists for 1-2 hours.

    • Add fluorescently labeled zymosan particles or opsonized target cells.

    • Incubate for 30-60 minutes to allow for phagocytosis.

    • Wash the cells to remove non-engulfed particles.

    • Quench the fluorescence of any remaining extracellular particles using a quenching agent (e.g., trypan blue).

    • Quantify the internalized fluorescence using a plate reader or flow cytometer.

Chemotaxis Assay

This assay measures the directed migration of immune cells in response to a chemical gradient.

  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Protocol:

    • Place a cell-permeable membrane (e.g., in a Transwell insert) with a defined pore size into the wells of a 24-well plate.

    • Add media containing varying concentrations of this compound or other compounds to the lower chamber.

    • Add a suspension of the cells to the upper chamber (the insert).

    • Incubate for 2-4 hours to allow for cell migration through the membrane.

    • Remove the insert and stain the migrated cells on the underside of the membrane with a dye (e.g., crystal violet).

    • Elute the dye and measure the absorbance, or count the migrated cells in multiple fields of view under a microscope.

References

Assessing the Specificity of DL-175: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-175, a potent and selective GPR84 biased agonist, with other alternative compounds. The information presented is supported by experimental data to aid in the assessment of its specificity and potential therapeutic applications.

This compound has emerged as a significant chemical probe for studying the pathophysiology of G-protein coupled receptor 84 (GPR84), an emerging therapeutic target in inflammatory diseases and cancer. A key characteristic of this compound is its nature as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This guide delves into the specificity of this compound by comparing its performance against other known GPR84 modulators.

Comparative Analysis of GPR84 Agonists

The following tables summarize the potency of this compound and a selection of alternative GPR84 agonists in key functional assays. This quantitative data allows for a direct comparison of their activity profiles.

Gαi-Mediated Signaling Pathway (cAMP Inhibition)

This table presents the half-maximal effective concentration (EC50) of various agonists in assays measuring the inhibition of cyclic adenosine monophosphate (cAMP), a key downstream event of GPR84 activation via the Gαi subunit. Lower EC50 values indicate higher potency.

CompoundEC50 (cAMP Inhibition)Cell LineNotes
This compound 33 nM [1][2]CHO-hGPR84 / HEK293Potent and selective biased agonist.
6-OAU105 nM[3][4] / 341 nM[5]HEK293 / HEK293A widely used, non-biased GPR84 agonist.
ZQ-16134 nM[5][6] / 139 nM[7]HEK293Selective GPR84 agonist.
Embelin795 nM[8]CHO-hGPR84Natural product GPR84 agonist.
2-HTP--A potent orthosteric agonist, specific EC50 in cAMP not found.
OX045280.00598 nM (5.98 pM)[9][10][11]CHO-hGPR84Highly potent G-protein biased agonist, an analog of this compound.[12]
OX045290.0185 nM (18.5 pM)[1][13]CHO-hGPR84Highly potent G-protein biased agonist, an analog of this compound.[12]
β-Arrestin Recruitment Pathway

This table showcases the EC50 values for the recruitment of β-arrestin, a key protein in a separate signaling cascade that can also be initiated by GPCR activation. A lack of activity or a significantly higher EC50 in this assay compared to the cAMP assay is indicative of G-protein bias.

CompoundEC50 (β-Arrestin Recruitment)Cell LineNotes
This compound No significant recruitment [14]CHO-β-arrestin-hGPR84Demonstrates strong bias for G-protein signaling.
6-OAUActive, but specific EC50 variesCHO-β-arrestin-hGPR84Considered a relatively balanced agonist.
ZQ-16597 nM[6]HEK293Shows activity in both pathways.
Embelin424 nMCHO-hGPR84Relatively balanced agonist.
2-HTPActive-Promotes arrestin-3 engagement.[14]
OX04528No detectable effect up to 80 µM[15]CHO-β-arrestin-hGPR84Highly G-protein biased.[12]
OX04529No detectable effect up to 80 µM[15]CHO-β-arrestin-hGPR84Highly G-protein biased.[12]

Specificity Profile of this compound

A crucial aspect of a chemical probe's utility is its selectivity for its intended target. This compound has been shown to be highly selective for GPR84. In a broad panel screening, it exhibited no significant activity against 168 other G-protein coupled receptors.[2] Similarly, the highly potent analogs of this compound, OX04528 and OX04529, have been shown to be selective for GPR84 over other free fatty acid receptors like FFA1 and FFA4, as well as the cannabinoid receptor 2 (CB2).[10][12] In contrast, some other GPR84 modulators have known off-target activities. For instance, the antagonist PBI-4050 also acts as an agonist for GPR40.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the specificity and mechanism of action of GPR84 agonists.

cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cyclic AMP, which is a downstream consequence of GPR84 activation through its Gαi subunit.

Objective: To determine the potency (EC50) of GPR84 agonists in the Gαi signaling pathway.

General Procedure:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are typically used. Cells are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded into 96- or 384-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or an alternative agonist).

  • Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the negative control) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: The reduction in the forskolin-stimulated cAMP signal is plotted against the compound concentration, and the EC50 value is calculated using a nonlinear regression model.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84 receptor, a key event in a separate signaling pathway that can lead to receptor desensitization and internalization, as well as unique downstream signaling.

Objective: To determine the potency (EC50) of GPR84 agonists in inducing β-arrestin recruitment and to assess their signaling bias.

General Procedure:

  • Cell Line: A cell line co-expressing GPR84 and a β-arrestin fusion protein is used. A common system is the PathHunter assay from DiscoverX, which utilizes enzyme fragment complementation. In this system, GPR84 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Cells are seeded in microplates and incubated.

  • Compound Addition: Test compounds at various concentrations are added to the wells.

  • Incubation: The plates are incubated to allow for receptor activation and subsequent β-arrestin recruitment.

  • Detection: A substrate for the complemented enzyme is added. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate, producing a chemiluminescent signal.

  • Data Analysis: The luminescent signal is measured and plotted against the compound concentration to determine the EC50 value. A lack of signal indicates no β-arrestin recruitment.

Visualizing the Molecular Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

GPR84_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPR84 GPR84 G_protein Gαi/oβγ GPR84->G_protein Activates beta_arrestin β-Arrestin GPR84->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Phagocytosis Phagocytosis G_protein->Phagocytosis Promotes cAMP cAMP AC->cAMP Produces ERK ERK beta_arrestin->ERK Activates Akt Akt beta_arrestin->Akt Activates NFkB NF-κB beta_arrestin->NFkB Activates Chemotaxis Chemotaxis beta_arrestin->Chemotaxis Promotes PKA PKA cAMP->PKA Activates DL175 This compound (Biased Agonist) DL175->GPR84 Activates Balanced_Agonist Balanced Agonist (e.g., 6-OAU) Balanced_Agonist->GPR84 Activates

Caption: GPR84 signaling pathways showing biased vs. balanced agonism.

Experimental_Workflow cluster_cAMP cAMP Inhibition Assay cluster_arrestin β-Arrestin Recruitment Assay cAMP_start Seed CHO-hGPR84 cells cAMP_treat Treat with GPR84 agonist cAMP_start->cAMP_treat cAMP_stim Stimulate with Forskolin cAMP_treat->cAMP_stim cAMP_lyse Lyse cells & detect cAMP cAMP_stim->cAMP_lyse cAMP_analyze Analyze data (EC50) cAMP_lyse->cAMP_analyze compare Compare Potency and Bias cAMP_analyze->compare arrestin_start Seed PathHunter cells arrestin_treat Treat with GPR84 agonist arrestin_start->arrestin_treat arrestin_detect Add substrate & detect signal arrestin_treat->arrestin_detect arrestin_analyze Analyze data (EC50) arrestin_detect->arrestin_analyze arrestin_analyze->compare start Select GPR84 Agonist (e.g., this compound) start->cAMP_start start->arrestin_start

References

A Systematic Review of DL-175: A Biased Agonist of the Immunometabolic Receptor GPR84

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GPR84 agonist, DL-175, with other alternative ligands. The information is based on a systematic review of the available scientific literature, with a focus on quantitative data and experimental methodologies to provide a clear, objective assessment of its performance.

Introduction

This compound is a potent and selective agonist for the G-protein-coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells and implicated in various inflammatory diseases.[1] Developed by the University of Oxford, this compound is currently in the discovery phase of development for neoplasms.[2] What distinguishes this compound is its nature as a biased agonist, selectively activating specific downstream signaling pathways. This unique characteristic allows for the targeted activation of functional responses in immune cells, such as chemotaxis and phagocytosis.[1][3]

Comparative Data on GPR84 Agonists

The following table summarizes the quantitative data comparing this compound to other known GPR84 agonists, primarily 6-OAU, a widely used chemical tool for studying GPR84. The data is extracted from studies on GPR84-overexpressing cells and primary immune cells.

AgonistAssayCell TypePotency (EC50)EfficacyReference
This compound Inhibition of cAMP accumulationGPR84-CHO33 nMComparable to 6-OAU[4]
6-OAUInhibition of cAMP accumulationGPR84-CHO19 nMComparable to this compound[4]
This compound β-arrestin recruitmentGPR84-CHO> 60 μMNo significant recruitment[4]
6-OAUβ-arrestin recruitmentGPR84-CHO11 μMFull agonist[4]
This compound ChemotaxisHuman Myeloid Cells-Markedly different from 6-OAU[1]
6-OAUChemotaxisHuman Myeloid Cells-Markedly different from this compound[1]
This compound Phagocytosis EnhancementHuman Myeloid Cells-Similar to 6-OAU[1]
6-OAUPhagocytosis EnhancementHuman Myeloid Cells-Similar to this compound[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below:

Inhibition of cAMP Accumulation Assay:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing GPR84 (GPR84-CHO).

  • Protocol: GPR84-CHO cells were stimulated with forskolin to induce cAMP production. The ability of this compound and 6-OAU to inhibit this forskolin-induced cAMP accumulation was measured. Dose-response curves were generated to determine the potency (EC50) of each agonist.[4]

β-Arrestin Recruitment Assay:

  • Cell Line: GPR84-CHO cells.

  • Protocol: A β-galactosidase enzyme fragment complementation assay (PathHunter, DiscoverX) was used to monitor the recruitment of β-arrestin 2 to the activated GPR84 receptor. Cells were treated with varying concentrations of this compound and 6-OAU.[5] The resulting signal, indicative of β-arrestin recruitment, was measured to generate dose-response curves.[4]

Chemotaxis and Phagocytosis Assays:

  • Cell Types: Human myeloid cells and primary human monocytes.

  • Protocol: The ability of this compound and 6-OAU to induce directed cell migration (chemotaxis) and enhance the engulfment of particles (phagocytosis) was assessed. While specific details of the protocols were not available in the reviewed abstracts, the studies demonstrated that both agonists caused similar levels of phagocytosis enhancement, but had significantly different effects on chemotaxis.[1][5]

Signaling Pathways and Experimental Workflow

The biased agonism of this compound at the GPR84 receptor results in the differential activation of downstream signaling pathways compared to the full agonist 6-OAU. This is a critical aspect of its pharmacological profile.

GPR84_Signaling cluster_receptor Receptor DL175 This compound GPR84 GPR84 DL175->GPR84 note_dl175 This compound strongly activates G-protein signaling but not β-arrestin recruitment. OAU 6-OAU OAU->GPR84 note_oau 6-OAU activates both G-protein and β-arrestin pathways. G_protein G-protein Signaling (cAMP Inhibition) GPR84->G_protein Activation Beta_arrestin β-arrestin Recruitment GPR84->Beta_arrestin Activation Chemotaxis Chemotaxis G_protein->Chemotaxis Phagocytosis Phagocytosis G_protein->Phagocytosis Beta_arrestin->Chemotaxis

Caption: GPR84 signaling pathways activated by this compound and 6-OAU.

The diagram above illustrates the concept of biased agonism. Both this compound and 6-OAU activate G-protein signaling, leading to the inhibition of cAMP and subsequent effects on phagocytosis. However, only 6-OAU significantly recruits β-arrestin, a pathway that is also implicated in chemotaxis. This differential pathway activation by this compound is what defines it as a biased agonist.

Experimental_Workflow cluster_signaling Signaling Pathway Analysis cluster_functional Functional Response Analysis start Start: Characterization of GPR84 Agonists step1 Cell Culture: GPR84-CHO cells and primary immune cells start->step1 step2 Agonist Treatment: Incubate cells with this compound or 6-OAU at varying concentrations step1->step2 step3 Signaling Pathway Assays step2->step3 step4 Functional Assays step2->step4 cAMP cAMP Inhibition Assay step3->cAMP beta_arrestin β-arrestin Recruitment Assay step3->beta_arrestin chemotaxis Chemotaxis Assay step4->chemotaxis phagocytosis Phagocytosis Assay step4->phagocytosis end End: Comparative Analysis cAMP->end beta_arrestin->end chemotaxis->end phagocytosis->end

Caption: General experimental workflow for comparing GPR84 agonists.

This workflow outlines the key stages in the characterization and comparison of GPR84 agonists like this compound and its alternatives. It begins with cell preparation, followed by treatment with the compounds, and then branches into the assessment of both proximal signaling events and downstream functional cellular responses.

References

Safety Operating Guide

Proper Disposal Procedures for DL-175 (C.I. Reactive Yellow 175)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of DL-175, ensuring laboratory safety and regulatory compliance.

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (C.I. Reactive Yellow 175), a reactive dye commonly used in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The following information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

General Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust and aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.

    • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.

  • Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling.

Quantitative Data

Due to the limited availability of specific public data for C.I. Reactive Yellow 175, the following table includes representative data for this class of compounds. This information is crucial for risk assessment and safe handling.

PropertyValueReference
Physical State Yellow to Dark Brown Powder[1]
Solubility in Water > 100 g/L (at 25°C)[1]
Odor Odorless[1][2]
pH Value 4.5 - 6.5 (in solution)[1]
Acute Oral Toxicity (Rat LD50) > 5000 mg/kg[1][3]
Skin Irritation (Rabbit) Not an irritant[1]
Eye Irritation Slightly irritant[1]
Mutagenic Effects No mutagenic effects reported[1]

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. Direct disposal into the sanitary sewer system or general waste is prohibited.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure lid.[4]

    • Label the container with the words "Hazardous Waste," the full chemical name ("C.I. Reactive Yellow 175"), and the approximate quantity.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure the container is kept closed except when adding waste.

  • Spill Management:

    • In the event of a spill, evacuate the area of non-essential personnel.

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.

  • Licensed Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

    • Maintain detailed records of all disposed chemicals, including the date, quantity, and the disposal company used.

Experimental Protocol: Treatment of this compound Waste by Coagulation-Flocculation

For laboratories generating aqueous waste containing this compound, a coagulation-flocculation treatment can be employed to remove the dye before final disposal. This protocol is based on established methods for treating reactive dye wastewater.[4][5][6]

Materials:

  • Aqueous waste containing this compound

  • Coagulant (e.g., Polyaluminum Chloride - PAC)

  • pH meter

  • Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment

  • Jar testing apparatus

  • Beakers

  • Filtration apparatus

Procedure:

  • Characterize the Waste: Determine the initial concentration of this compound and the pH of the aqueous waste.

  • pH Adjustment: Adjust the pH of the waste solution to the optimal range for the chosen coagulant. For PAC, the optimal pH is typically between 4.0 and 5.0.[5]

  • Coagulant Dosing:

    • Conduct a jar test to determine the optimal coagulant dosage. This involves setting up a series of beakers with the pH-adjusted waste and adding varying concentrations of the coagulant (e.g., 100 ppm to 1000 ppm of PAC).

    • The optimal dosage will be the one that results in the highest color removal.

  • Rapid Mixing: Add the optimal dose of coagulant to the waste solution and mix rapidly (e.g., 120 rpm) for 1-2 minutes. This ensures uniform dispersion of the coagulant.[7]

  • Slow Mixing (Flocculation): Reduce the mixing speed (e.g., 40 rpm) and continue to mix for 15-20 minutes. This promotes the formation of larger flocs.[7]

  • Sedimentation: Stop mixing and allow the flocs to settle for at least 30 minutes.[7]

  • Separation: Carefully decant or filter the supernatant to separate the treated water from the sludge.

  • Analysis: Analyze the treated water for residual color to determine the efficiency of the treatment.

  • Sludge Disposal: The resulting sludge is considered hazardous waste and must be disposed of according to the procedures outlined in the "Disposal Procedures" section.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe spill Spill Occurs start->spill collect Collect Waste in Labeled Hazardous Waste Container ppe->collect store Store in Designated Secure Area collect->store dispose Arrange for Licensed Hazardous Waste Disposal store->dispose cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect

Caption: General disposal workflow for this compound waste.

This compound Aqueous Waste Treatment Workflow start Aqueous Waste Containing this compound ph_adjust Adjust pH to Optimal Range start->ph_adjust coagulant Add Optimal Dose of Coagulant (e.g., PAC) ph_adjust->coagulant rapid_mix Rapid Mix (1-2 mins) coagulant->rapid_mix slow_mix Slow Mix (15-20 mins) rapid_mix->slow_mix settle Sedimentation (30+ mins) slow_mix->settle separate Separate Supernatant and Sludge settle->separate treated_water Treated Water (Verify Decontamination) separate->treated_water Liquid sludge Hazardous Sludge separate->sludge Solid dispose_sludge Dispose of Sludge as Hazardous Waste sludge->dispose_sludge

Caption: Experimental workflow for treating aqueous this compound waste.

References

Personal protective equipment for handling DL-175

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-175. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical Identification

Identifier Value
Product Name This compound
CAS Number 2487253-25-6
Chemical Formula Not available
Molecular Weight Not available
Physical State Solid (powder)

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required. Ensure gloves are inspected for integrity before use and disposed of properly.
Respiratory Protection If working with the powder outside of a certified chemical fume hood or in cases of potential aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Use appropriate tools for weighing and transferring the solid material to prevent spillage.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and safely clean the affected area.

Workflow for Chemical Spill Response

cluster_SpillResponse This compound Spill Response Protocol Evacuate Evacuate Immediate Area Assess Assess the Spill (Size and Nature) Evacuate->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small & Controllable LargeSpill Large Spill Procedure (Contact EHS) Assess->LargeSpill Large or Uncontrolled PPE Don Appropriate PPE SmallSpill->PPE Contain Contain the Spill (Use absorbent pads) PPE->Contain Cleanup Clean Up Spill (Use appropriate kit) Contain->Cleanup Dispose Dispose of Waste (Follow hazardous waste guidelines) Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill of this compound.

First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.

  • Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

This guide is intended to provide essential safety information. Always refer to the complete Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.